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  • Product: 1-Methoxynonane
  • CAS: 7289-51-2

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 1-Methoxynonane: An Integrated Guide to NMR, IR, and MS Analysis

Executive Summary & Chemical Context As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as an interconnected logical framework. This whitepaper provides an authori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as an interconnected logical framework. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of 1-Methoxynonane (C₁₀H₂₂O, MW: 158.28 g/mol ), also known as methyl nonyl ether[1]. Widely utilized as an intermediate in organic synthesis and a standard in chromatographic studies, the accurate characterization of this aliphatic ether requires a rigorous, self-validating analytical workflow.

Relying on a single spectroscopic method is prone to interpretation errors. To ensure absolute scientific integrity, we must employ orthogonal techniques: Nuclear Magnetic Resonance (NMR) to map the carbon-hydrogen framework, Fourier-Transform Infrared (IR) spectroscopy to confirm functional group architecture, and Mass Spectrometry (MS) to validate exact mass and structural connectivity via thermodynamic fragmentation pathways[2].

Analytical Workflow & Self-Validating Systems

A robust analytical protocol must be a self-validating system. If an anomaly appears in one spectrum, the other spectra must either confirm the structural variant or expose the anomaly as an instrumental artifact. For instance, if MS indicates a peak at m/z 144 (suggesting a nonanol impurity), we must immediately cross-reference the IR spectrum. The presence of a weak, broad band at 3300 cm⁻¹ will validate this hypothesis. Conversely, if the IR shows no O-H stretch, the m/z 144 peak is likely an isobaric interference or source artifact.

AnalyticalWorkflow Start 1-Methoxynonane Sample Prep Sample Preparation (Solvent Selection & Dilution) Start->Prep NMR NMR Spectroscopy (CDCl3, 400 MHz) Prep->NMR IR FT-IR Spectroscopy (ATR or KBr Pellet) Prep->IR MS GC-EI-MS (70 eV Ionization) Prep->MS Data Data Synthesis & Cross-Validation NMR->Data 1H & 13C Shifts IR->Data Functional Groups MS->Data Molecular Weight & Fragments

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 1-Methoxynonane.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra serve as the primary map of the molecule's connectivity.

The Causality of Chemical Shifts: The chemical shift of the protons is governed by the diamagnetic shielding tensor, which is heavily perturbed by the highly electronegative oxygen atom. The oxygen atom exerts a strong inductive effect (-I), withdrawing electron density from the adjacent alpha-carbons and deshielding their respective protons.

  • Methoxy Protons (-OCH₃): Because they are isolated from vicinal protons by the oxygen atom, they cannot undergo spin-spin coupling and appear as a sharp singlet at ~3.30 ppm.

  • Alpha-Methylene Protons (-O-CH₂-): These resonate at ~3.35 ppm but split into a triplet (³J ≈ 6.5 Hz) due to coupling with the adjacent beta-methylene group.

Table 1: ¹H and ¹³C NMR Assignments for 1-Methoxynonane

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 3.35Triplet (t)2H-O-CH₂- (Alpha methylene)
¹H 3.30Singlet (s)3H-OCH₃ (Methoxy group)
¹H 1.55Multiplet (m)2H-O-CH₂-CH₂- (Beta methylene)
¹H 1.25Multiplet (m)12H-(CH₂)₆- (Aliphatic chain)
¹H 0.88Triplet (t)3H-CH₃ (Terminal methyl)
¹³C 72.9---O-CH₂- (Alpha carbon)
¹³C 58.5---OCH₃ (Methoxy carbon)
¹³C 31.9 - 22.7--Aliphatic chain carbons
¹³C 14.1---CH₃ (Terminal carbon)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides definitive proof of the functional group architecture[3].

The Causality of Vibrational Modes: The defining feature of 1-Methoxynonane is the asymmetric C-O-C stretching vibration. Because the ether linkage is highly polar, its vibrational excitation results in a massive change in the dipole moment derivative (∂µ/∂x ≠ 0), yielding a remarkably intense absorption band at ~1120 cm⁻¹[3]. Crucially, a self-validating interpretation requires checking for "diagnostic absences." The lack of an O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) confirms the oxygen atom is exclusively bound as an aliphatic ether.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
2950 - 2850StrongC-H stretch (sp³)Confirms the aliphatic hydrocarbon backbone
1465Medium-CH₂- bending (scissoring)Confirms the presence of a long alkyl chain
1120StrongC-O-C asymmetric stretchDefinitive proof of the ether linkage
> 3200Absent O-H stretchRules out unreacted alcohol starting materials
1700Absent C=O stretchRules out ester or ketone oxidation products
Electron Ionization Mass Spectrometry (EI-MS)

Under 70 eV electron bombardment, the molecular ion (M⁺· at m/z 158) is generated by the ejection of a non-bonding electron from the ether oxygen[4].

The Causality of Fragmentation: Because aliphatic ethers lack extended pi-systems to stabilize this radical cation, the molecular ion peak is characteristically weak. The dominant fragmentation pathway is governed by Stevenson's Rule and alpha-cleavage. The homolytic cleavage of the C2-C3 bond expels a massive nonyl radical (C₈H₁₇·). The positive charge remains on the oxygen-containing fragment due to its significantly lower ionization energy, generating an oxonium ion ([CH₂=O-CH₃]⁺) at m/z 45[4]. The intense thermodynamic stability of this resonance-stabilized oxonium ion dictates that m/z 45 is the base peak (100% relative abundance) in the spectrum.

MSFragmentation MolIon Molecular Ion [M]+. m/z 158 AlphaCleavage Alpha-Cleavage (Loss of C8H17.) MolIon->AlphaCleavage - C8H17 radical AlkylLoss Alkyl Fragmentation (Loss of CH3O.) MolIon->AlkylLoss - Methoxy radical Oxonium Oxonium Ion [CH2=O-CH3]+ m/z 45 (Base Peak) AlphaCleavage->Oxonium AlkylIon Nonyl Cation [C9H19]+ m/z 127 AlkylLoss->AlkylIon

Figure 2: Primary EI-MS fragmentation pathways for 1-Methoxynonane.

Table 3: EI-MS Fragmentation Peaks

m/zRelative AbundanceIon / FragmentMechanistic Origin
158Weak (< 5%)[M]⁺·Molecular Ion
127Low[C₉H₁₉]⁺Loss of the methoxy radical
45Base Peak (100%) [CH₂=O-CH₃]⁺Alpha-cleavage (loss of nonyl radical)
43, 57, 71Moderate[CₙH₂ₙ₊₁]⁺Sequential aliphatic chain fragmentation

Standardized Experimental Protocols

To ensure reproducibility in drug development and chemical synthesis, the following step-by-step methodologies must be strictly adhered to[2].

Protocol A: NMR Acquisition Workflow
  • Solvent Selection: Dissolve 15 mg of 1-Methoxynonane in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks protium (preventing solvent signal overlap with the analyte's aliphatic region) and provides a deuterium lock signal to stabilize the magnetic field during acquisition.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an internal reference point (0.00 ppm) to calibrate chemical shifts, ensuring instrument-to-instrument reproducibility.

  • Instrumental Acquisition: Acquire at 400 MHz using a 30° pulse angle and a relaxation delay (d1) of 2 seconds.

    • Causality: A 2-second delay ensures complete longitudinal relaxation (T₁) of the aliphatic protons, allowing for accurate integration values.

Protocol B: GC-EI-MS Analysis Workflow
  • Sample Dilution: Dilute the sample to 10 ppm in GC-grade hexane.

    • Causality: High concentrations will saturate the electron multiplier detector and cause secondary ion-molecule reactions in the source, distorting the fragmentation pattern.

  • Chromatographic Separation: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS).

    • Causality: A non-polar stationary phase separates analytes strictly by boiling point and dispersion forces, preventing peak tailing of the aliphatic ether[2].

  • Ionization Parameters: Operate the MS source at 70 eV and 230°C.

    • Causality: 70 eV is the universal standard for EI-MS; it provides the exact kinetic energy required to consistently induce the alpha-cleavage that generates the m/z 45 diagnostic peak[4].

References

  • 1-Methoxynonane | C10H22O | CID 522469 - PubChem, nih.gov,[Link]

  • Methyl nonyl ether - the NIST WebBook, nist.gov,[Link]

  • Reaction Mechanism and in Situ ATR Spectroscopic Studies of the 1-Decene Ozonolysis in Micro- and Semibatch Reactors - ACS Publications, acs.org,[Link]

  • Flow-modulation comprehensive two-dimensional enantio-gas chromatography - IRIS UniGe, cineca.it,[Link]

Sources

Exploratory

Structural Dynamics and Physicochemical Profiling of Methyl Nonyl Ether (1-Methoxynonane)

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals Executive Summary In the realm of organic synthesis and pharmaceutical formulation, the selection of an appropriate solvent or intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

In the realm of organic synthesis and pharmaceutical formulation, the selection of an appropriate solvent or intermediate is governed by a strict understanding of its physicochemical properties. Methyl nonyl ether (CAS: 7289-51-2), systematically recognized as 1-methoxynonane, represents a highly specialized class of asymmetric aliphatic ethers. By combining a highly lipophilic nonane backbone with a weakly polar methoxy terminus, this molecule exhibits unique solvation dynamics. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its behavior, and self-validating analytical protocols for its characterization.

Molecular Architecture and Solvation Causality

The physical behavior of is dictated by its structural dichotomy. The molecule consists of a nine-carbon straight-chain alkane attached to a methoxy group (-OCH₃).

  • Hydrophobic Dominance: With 8 rotatable bonds along the nonane chain, the molecule possesses a large, flexible hydrophobic surface area. This maximizes London dispersion forces, which is the primary driver for its relatively high boiling point and low vapor pressure compared to shorter-chain ethers.

  • Localized Dipole & Steric Shielding: The ether oxygen acts as a hydrogen bond acceptor (HBA count = 1). While it cannot donate hydrogen bonds, this electronegative center allows for specific dipole-dipole interactions with polar protic solvents or active pharmaceutical ingredients (APIs). However, the long aliphatic tail provides significant steric shielding, giving the molecule an amphiphilic character that remains heavily skewed toward lipophilicity.

Comprehensive Physicochemical Properties

To facilitate rapid comparison for drug development professionals, the core physical properties of 1-methoxynonane are summarized below. These metrics are critical for predicting its behavior in biphasic reactions and extraction workflows.

PropertyValueMechanistic Rationale
Molecular Formula C₁₀H₂₂ODefines the heavy atom count (11) and baseline stoichiometry.
Molecular Weight 158.28 g/mol Moderate MW reduces evaporative losses compared to symmetric short-chain ethers like diethyl ether.
Boiling Point 195 °C (at 760 mmHg)Extensive London dispersion forces along the C9 chain require high thermal energy for vaporization.
Melting Point -28.46 °C (Estimate)High conformational flexibility of the alkane chain prevents efficient crystal lattice packing.
Density 0.791 g/cm³Lack of strong intermolecular H-bonding results in loose molecular packing; floats on aqueous layers.
Vapor Pressure 0.6 mmHg (at 25 °C)Low volatility minimizes inhalation hazards and ensures stable concentrations in open-vessel reactions.
Flash Point 61.6 °CElevated flash point classifies it as a combustible liquid (Class IIIA) rather than a highly flammable one.
Refractive Index 1.4063Reflects the electron polarizability of the aliphatic chain and the ether linkage.
LogP (Octanol/Water) 3.38High partition coefficient confirms strong lipophilicity and preference for organic phases.

(Data sourced and verified from authoritative chemical databases including and )

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I mandate that laboratory protocols must not merely be a sequence of steps, but self-validating systems that inherently flag errors. Below are the definitive methodologies for characterizing methyl nonyl ether.

Protocol A: Purity Assessment via GC-MS (Split Mode)

Objective: Determine the chemical purity and verify the molecular mass (158.167 Da exact mass).

  • Sample Preparation: Dilute methyl nonyl ether to 1.0 mg/mL in HPLC-grade hexane.

    • Self-Validation Step: Spike the sample with 0.1 mg/mL of decane as an internal standard. If the decane peak area fluctuates by >2% between runs, the system flags a potential injector leak or MS tuning degradation, preventing false purity reporting.

  • Instrument Setup: Utilize a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m × 0.25mm × 0.25µm).

    • Causality: The non-polar stationary phase perfectly accommodates the hydrophobic nonane backbone via van der Waals interactions, ensuring sharp, symmetrical peak resolution without tailing.

  • Thermal Gradient: Initial oven temperature at 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min).

  • Injection and Detection: Inject 1 µL in split mode (10:1) with the injector at 250 °C. Detect using Electron Ionization (EI) at 70 eV.

Protocol B: Thermodynamic Partitioning (LogP Determination via Shake-Flask)

Objective: Empirically validate the LogP value (3.38) to predict bioavailability and extraction efficiency.

  • Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water by vigorously stirring them together for 24 hours at 25 °C.

    • Causality: Pre-saturation prevents volume shifts caused by the mutual solubility of the solvents during the actual experiment, ensuring the calculated partition coefficient strictly reflects the solute's thermodynamic preference.

  • Solute Introduction: Dissolve a precise mass of 1-methoxynonane into the saturated octanol phase to achieve a 0.05 M stock.

  • Equilibration: Combine 10 mL of the spiked octanol with 10 mL of saturated water in a sealed centrifuge tube. Mechanically shake for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Mass Balance Quantification: Extract aliquots from both the aqueous and organic phases. Quantify using GC-FID.

    • Self-Validation Step: Calculate the total mass recovered. If the sum of the mass in both phases is <98% of the initial input, the system flags potential volatilization or adsorption to the glassware, invalidating the run.

Workflow Visualization

The following diagram illustrates the logical flow of the physicochemical profiling methodologies described above.

G A 1-Methoxynonane Sample Collection B Phase Separation (Octanol/Water) A->B Aliquot for LogP C GC-MS Injection (Split Mode) A->C Aliquot for Purity D Quantification (GC-FID) B->D Extract Phases E Chromatogram Integration C->E MS Detection F LogP Calculation (Partition Coefficient) D->F Concentration Ratio G Comprehensive Physicochemical Profile E->G Purity & Identity F->G Lipophilicity Validation

Analytical workflow for the physicochemical profiling of methyl nonyl ether.

Safety, Handling, and Storage Heuristics

While methyl nonyl ether's flash point (61.6 °C) makes it safer to handle than low-molecular-weight ethers, it retains the chemical vulnerability of the ether linkage. Over time, exposure to atmospheric oxygen and UV light can lead to the auto-oxidation of the alpha-carbon (adjacent to the ether oxygen), forming explosive peroxides.

Best Practice: Store in tightly sealed, amber glass bottles under an inert argon or nitrogen atmosphere. Periodically test for peroxides using potassium iodide (KI) starch paper before initiating high-temperature distillations or concentrations.

References

  • Title: 1-Methoxynonane | C10H22O | CID 522469 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 1-Methoxynonane - Supply Marketing and Chemical Properties Source: LookChem URL: [Link]

Foundational

1-Methoxynonane (CAS 7289-51-2): A Comprehensive Guide to Advanced Research Applications and Methodologies

Abstract 1-Methoxynonane, commonly known as methyl nonyl ether, is an amphiphilic organic compound characterized by a hydrophobic nine-carbon straight-chain alkane backbone and a hydrophilic terminal methoxy group[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Methoxynonane, commonly known as methyl nonyl ether, is an amphiphilic organic compound characterized by a hydrophobic nine-carbon straight-chain alkane backbone and a hydrophilic terminal methoxy group[1]. While traditionally categorized as a specialty ether, its unique physicochemical profile has driven its adoption across diverse research domains—from acting as a trapping agent in microreactor ozonolysis to serving as a lipophilic ligand in computational drug discovery. This whitepaper provides an in-depth technical analysis of 1-Methoxynonane, detailing its mechanistic rationale, core applications, and self-validating experimental protocols for modern laboratory settings.

Chemical Profiling & Mechanistic Rationale

The utility of 1-Methoxynonane stems from its dual hydrophobic-hydrophilic nature. The nonane backbone provides high solubility in organic phases, while the methoxy oxygen offers a site for weak hydrogen bonding and metal coordination[1]. This structural dichotomy makes it an excellent candidate for phase-transfer applications, specialized solvent systems, and lipophilic structural modifications in active pharmaceutical ingredients (APIs).

Table 1: Physical and Chemical Properties of 1-Methoxynonane
PropertyValueMechanistic Implication
CAS Number 7289-51-2Standardized identification for procurement[1].
Molecular Formula C10H22OProvides a stable, unreactive aliphatic tail[1].
Molecular Weight 158.28 g/mol Low molecular weight facilitates high membrane permeability[1].
Density ~0.791 g/cm³Forms the upper organic layer in aqueous extractions.
Boiling Point 195°C at 760 mmHgAllows for high-temperature reflux without rapid solvent loss.
LogP 3.38Ideal lipophilicity for lipid nanoparticle (LNP) integration.

Core Research Applications

Continuous Flow Microreactor Ozonolysis

In advanced organic synthesis, 1-Methoxynonane and its derivatives play a critical role in ozonolysis reactions. When 1-decene undergoes ozonolysis in the presence of methanol, the reaction yields 1-hydroperoxy-1-methoxynonane[2]. The use of microreactors in this process is revolutionary; it allows for precise control over the highly exothermic formation of the Criegee intermediate, ensuring that the trapping reaction proceeds safely and quantitatively[2].

G Step1 1-Decene in Methanol (Precursor) Step3 Microreactor Mixing Zone (High Surface Area) Step1->Step3 Step2 O3/O2 Gas Stream (2.12 mmol/L) Step2->Step3 Step4 Ozonolysis Reaction (-20°C) Step3->Step4 Exothermic Control Step5 1-Hydroperoxy-1-methoxynonane (Trapped Intermediate) Step4->Step5 Methanol Trapping

Continuous flow microreactor ozonolysis workflow.

Polymerization Initiation & Metal Chelation

Beyond its role as a solvent, 1-Methoxynonane exhibits specific UV absorption characteristics that make it highly effective as a polymerization initiator for light-cured polymers[1]. Furthermore, it is documented to function as a Grignard reagent intermediate, reacting with metal ions to form stable metal chelates[1]. This dual functionality is highly valued in materials science for developing organometallic frameworks and advanced resins.

G Root 1-Methoxynonane (Amphiphilic Ether) App1 Grignard Intermediate Root->App1 App2 Polymerization Initiator Root->App2 App3 In Silico Drug Docking Root->App3 Out1 Metal Chelates App1->Out1 Out2 UV-Activated Polymers App2->Out2 Out3 Androgen Receptor Targeting App3->Out3

Functional research applications of 1-Methoxynonane.

Computational Drug Discovery & Phytochemistry

Recent in silico molecular dynamics and docking studies have identified 1-Methoxynonane as a bioactive secondary metabolite in plant extracts, such as those from Albizia lebbeck[3]. In these studies, 1-Methoxynonane demonstrated notable binding affinity against the Androgen Receptor (AR), a primary target in prostate cancer therapeutics[3]. Its lipophilic tail allows it to anchor deeply into the hydrophobic pockets of the AR ligand-binding domain, providing a structural template for designing novel, non-steroidal AR antagonists.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a visual or analytical validation checkpoint.

Synthesis of 1-Methoxynonane via Williamson Ether Synthesis

The most reliable method for synthesizing asymmetrical ethers like 1-Methoxynonane is the Williamson ether synthesis, proceeding via an SN2 bimolecular nucleophilic substitution mechanism[4].

G N1 Methanol (CH3OH) N3 Sodium Methoxide (CH3ONa) N1->N3 Deprotonation N2 Sodium Hydride (NaH) N2->N3 H2 Gas Evolution N5 1-Methoxynonane (C10H22O) N3->N5 SN2 Nucleophilic Attack N4 1-Bromononane (C9H19Br) N4->N5 N6 Sodium Bromide (NaBr) N4->N6 Leaving Group

Williamson ether synthesis pathway for 1-Methoxynonane.

Table 2: Reactant Quantities for Williamson Ether Synthesis
ReagentEquivalentsFunction in Reaction
Methanol1.0 eqNucleophile Precursor
Sodium Hydride (NaH)1.2 eqDeprotonating Base
1-Bromononane1.0 eqElectrophile
Anhydrous THF10 volumesAprotic Solvent Medium

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Action: To a dry round-bottom flask under an inert argon atmosphere, add methanol (1.0 eq) and anhydrous THF (10 volumes). Cool to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise[4].

    • Causality & Validation: Cooling to 0°C mitigates the highly exothermic deprotonation reaction. The portion-wise addition prevents rapid, dangerous hydrogen gas accumulation. Validation: Monitor the reaction visually; the cessation of H2 bubbling serves as a self-validating indicator that the quantitative conversion of methanol to the highly reactive sodium methoxide is complete[4].

  • Nucleophilic Attack:

    • Action: Add 1-bromononane (1.0 eq) dropwise to the mixture. Remove the ice bath and allow the reaction to reflux for 6-12 hours[4].

    • Causality & Validation: The alkoxide acts as a potent nucleophile, executing a backside attack on the electrophilic carbon of 1-bromononane[4]. Validation: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 1-bromononane spot, confirming the end of the reaction[4].

  • Work-up and Purification:

    • Action: Quench with water, extract with diethyl ether (2 x 20 mL), wash with 5% aqueous NaOH, dry over anhydrous MgSO₄, and concentrate under reduced pressure[4].

Microreactor Ozonolysis to Yield 1-Hydroperoxy-1-methoxynonane

This protocol leverages microfluidic dynamics to safely execute ozonolysis, a reaction notorious for thermal runaway risks in batch reactors[2].

Step-by-Step Methodology:

  • Precursor Preparation:

    • Action: Dissolve 10 mmol of 1-decene in 140 mL of methanol. Inject this solution into the microreactor system cooled to -20°C[2].

    • Causality & Validation: Methanol acts not just as a solvent but as a participating nucleophile designed to trap the Criegee intermediate. Cooling to -20°C stabilizes the highly reactive intermediates and prevents over-oxidation[2]. Validation: Maintain strict thermocouple monitoring; a stable internal temperature confirms the microreactor's heat dissipation efficiency.

  • Ozone Introduction:

    • Action: Introduce an O3/O2 stream (flow rate: 100 mL/min; ozone concentration: 2.12 mmol/L) into the microreactor mixing zone until the olefin is completely consumed[2].

    • Causality & Validation: The high surface-area-to-volume ratio of the microreactor ensures immediate mass transfer between the gas and liquid phases. Validation: Online FTIR microscopy or Raman spectroscopy can be utilized to monitor the disappearance of the C=C double bond stretch, validating complete conversion[2].

References

  • ACS Publications. "Reaction Mechanism and in Situ ATR Spectroscopic Studies of the 1-Decene Ozonolysis in Micro- and Semibatch Reactors". Organic Process Research & Development. [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences (JMBFS). "IN SILICO DOCKING AND DYNAMICS OF SELECTED SECONDARY METABOLITES OF ALBIZIA LEBBECK AGAINST ANDROGEN RECEPTOR (AR)". JMBFS. [Link]

Sources

Exploratory

1-Methoxynonane: Comprehensive Profiling of Stability, Degradation Kinetics, and Metabolic Pathways

Executive Summary 1-Methoxynonane (CAS 7289-51-2), also known as nonyl methyl ether, is a medium-chain aliphatic ether characterized by a nine-carbon straight-chain alkane backbone terminated by a methoxy group. Due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxynonane (CAS 7289-51-2), also known as nonyl methyl ether, is a medium-chain aliphatic ether characterized by a nine-carbon straight-chain alkane backbone terminated by a methoxy group. Due to its amphiphilic-leaning lipophilic nature, it serves as a critical intermediate in organic synthesis, a specialized solvent, and a structural motif of interest in the development of lipid-based drug delivery systems and penetration enhancers.

While aliphatic ethers are generally prized for their chemical inertness under physiological conditions, they are not immune to degradation. Understanding the specific chemical vulnerabilities (such as auto-oxidation) and biological clearance mechanisms (such as enzymatic O-dealkylation) of 1-methoxynonane is paramount for researchers and drug development professionals aiming to predict shelf-life, optimize formulations, and map pharmacokinetic profiles.

Physicochemical Profiling & Baseline Stability

The baseline stability of 1-methoxynonane is dictated by its physicochemical properties. The ether linkage (-C-O-C-) is highly resistant to nucleophilic attack and basic hydrolysis because the alkoxide ion is an exceptionally poor leaving group. Consequently, 1-methoxynonane remains stable across a broad physiological pH range.

Table 1: Key Physicochemical Properties of 1-Methoxynonane

PropertyValueScientific Implication
Molecular Weight 158.28 g/mol Small molecule; highly permeable across lipid bilayers.
Molecular Formula C10H22OFully saturated aliphatic chain; resistant to electrophilic addition.
LogP (Octanol/Water) 3.38Highly lipophilic; prone to partitioning into cell membranes and lipid excipients.
Boiling Point 195 °C at 760 mmHgLow volatility at room temperature; stable for standard benchtop handling.
Density 0.791 g/cm³Less dense than water; phase separation occurs rapidly in aqueous mixtures.
Vapor Pressure 0.6 mmHg at 25°CMinimal inhalation hazard under standard ambient conditions.

Data synthesized from authoritative chemical databases including 1[1] and 2[2].

Chemical Degradation: The Auto-Oxidation Paradigm

Despite the stability of the ether bond itself, the α -hydrogens (the hydrogen atoms attached to the carbons directly adjacent to the oxygen) represent the molecule's structural Achilles' heel.

When exposed to atmospheric oxygen, UV light, or elevated temperatures, 1-methoxynonane undergoes auto-oxidation . The causality of this degradation lies in radical mechanics: the electronegative oxygen atom possesses lone pairs that can stabilize an adjacent carbon radical via hyperconjugation and resonance.

  • Initiation: UV light or trace metals abstract an α -hydrogen, generating a carbon-centered radical.

  • Propagation: This radical rapidly reacts with molecular oxygen ( O2​ ) to form a peroxy radical ( ROO∙ ), which then abstracts a hydrogen from another 1-methoxynonane molecule, generating a hydroperoxide and a new carbon radical.

  • Result: The insidious accumulation of explosive and reactive hydroperoxides, which can cross-react with active pharmaceutical ingredients (APIs) in a formulation, leading to secondary API degradation.

Biological Degradation & Metabolic Fate

In biological systems, aliphatic ethers like 1-methoxynonane do not spontaneously hydrolyze. Instead, they require enzymatic intervention, primarily driven by the Cytochrome P450 (CYP450) superfamily in mammals or specific O-dealkylases in environmental microbes.

Mammalian Metabolism

According to the 3[3], open-chain aliphatic ethers undergo rapid CYP450-catalyzed O-dealkylation. The enzyme hydroxylates the sterically accessible methoxy methyl group. This forms an unstable hemiacetal intermediate that spontaneously collapses, cleaving the ether bond to yield 1-nonanol and formaldehyde . The 1-nonanol is subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into nonanoic acid, which is seamlessly integrated into the mitochondrial β -oxidation pathway for energy production[3].

Microbial Biodegradation

In environmental contexts, specific bacteria are highly efficient at degrading alkyl ethers. For instance, Rhodococcus sp. strain DEE5151 utilizes a putative O-dealkylase to cleave ethers possessing an unsubstituted -methylene moiety, converting them into their corresponding alcohols for further carbon utilization[4][5]. Alternatively, some bacterial strains process high-molecular-weight aliphatic ethers via an unusual mid-chain oxidation mechanism, though terminal O-dealkylation remains the primary route for methyl ethers[6].

MetabolicPathway Substrate 1-Methoxynonane (Aliphatic Ether) Enzyme Cytochrome P450 (O-Dealkylation) Substrate->Enzyme Oxidation Intermediate Hemiacetal Intermediate [Unstable] Enzyme->Intermediate Product1 1-Nonanol Intermediate->Product1 Spontaneous Cleavage Product2 Formaldehyde Intermediate->Product2 Spontaneous Cleavage Metabolite Nonanoic Acid Product1->Metabolite ADH / ALDH Pathway Beta-Oxidation (TCA Cycle) Metabolite->Pathway Energy Yield

Figure 1: CYP450-mediated O-dealkylation and metabolic fate of 1-methoxynonane.

Experimental Methodologies for Stability Assessment

To ensure scientific integrity, stability and degradation assays must be designed as self-validating systems . The following protocols detail how to accurately measure the chemical and biological degradation of 1-methoxynonane.

Protocol 5.1: Accelerated Auto-Oxidation & Peroxide Quantification

To assess the shelf-life of 1-methoxynonane, forced degradation under O2​ headspace is performed, followed by iodometric titration to quantify Peroxide Value (PV).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 mL of 1-methoxynonane into two separate amber glass vials. Purge Vial A with Argon (Control). Leave Vial B exposed to ambient air (Test).

  • Accelerated Aging: Incubate both vials at 40°C / 75% RH for 14 days.

  • Iodometric Titration: Dissolve 2.0 g of the aged sample in 30 mL of an acetic acid/chloroform mixture (3:2 v/v). Add 0.5 mL of saturated potassium iodide (KI) solution.

  • Reaction Causality: Hydroperoxides in the degraded ether oxidize the iodide ions ( I− ) to elemental iodine ( I2​ ), turning the solution yellow/brown.

  • Quantification: Titrate the liberated I2​ with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) until the yellow color almost disappears. Add starch indicator and titrate until the blue complex turns colorless.

  • Self-Validating Step (TPP Control): To rule out non-peroxide oxidants, treat a parallel aliquot of Vial B with Triphenylphosphine (TPP) prior to KI addition. TPP selectively reduces hydroperoxides to alcohols. A zero-titration result in the TPP cohort unequivocally validates that the original signal was strictly due to ether auto-oxidation.

Protocol 5.2: In Vitro Microsomal Clearance ( Clint​ ) Assay

To predict the in vivo half-life of 1-methoxynonane, an in vitro assay utilizing human or rat liver microsomes is employed.

Step-by-Step Methodology:

  • Matrix Setup: Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Addition: Spike 1-methoxynonane to a final concentration of 1 μ M (keep organic solvent <0.5% v/v to prevent CYP denaturation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, O-dealkylation cannot occur.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately mix with 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly disrupts the hydrophobic core of the CYP enzymes, precipitating the protein and instantly halting degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

Workflow Start Microsomal Incubation Setup Split Aliquot Distribution Start->Split Active Active Microsomes (+ NADPH) Split->Active Control Heat-Inactivated (- NADPH Control) Split->Control Quench Quench with Cold Acetonitrile (IS added) Active->Quench t=0, 15, 30, 60 min Control->Quench t=0, 60 min Analysis LC-MS/MS Quantification Quench->Analysis Validate Data Validation: Is Control Stable? Analysis->Validate Success Calculate Intrinsic Clearance (Cl_int) Validate->Success Yes Fail Investigate Non-Enzymatic Degradation Validate->Fail No

Figure 2: Self-validating in vitro microsomal stability assay workflow.

Self-Validating Logic: The assay mandates a parallel incubation using heat-inactivated microsomes without NADPH . If 1-methoxynonane depletes in this control cohort, the degradation is non-enzymatic (e.g., chemical instability, volatilization, or non-specific binding to the plasticware), invalidating the Clint​ calculation.

References

  • LookChem Database. "1-Methoxynonane - Chemical Properties and Technology Process." LookChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 522469, 1-Methoxynonane." PubChem. Available at:[Link]

  • World Health Organization / JECFA. "ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) - Absorption, distribution, metabolism and elimination." INCHEM. Available at:[Link]

  • Kim, J. et al. "Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151." Applied and Environmental Microbiology, PubMed Central (PMC). Available at:[Link]

  • Jenisch-Anton, A. et al. "Biodegradation of a high molecular weight aliphatic ether--indications of an unusual biodegradation pathway." Biodegradation, PubMed. Available at:[Link]

Sources

Foundational

Health and safety considerations for 1-Methoxynonane

An In-Depth Technical Guide to the Health and Safety of 1-Methoxynonane for Research and Development Introduction 1-Methoxynonane (CAS: 7289-51-2) is an organic compound classified as a linear ether.[1] Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Health and Safety of 1-Methoxynonane for Research and Development

Introduction

1-Methoxynonane (CAS: 7289-51-2) is an organic compound classified as a linear ether.[1] Structurally, it consists of a nine-carbon alkyl chain (nonane) with a methoxy group (-OCH₃) at the terminal position.[1] This structure imparts amphiphilic characteristics, with a long, hydrophobic alkyl tail and a polar ether group, making it soluble in many organic solvents with limited solubility in water.[1] It is typically a colorless liquid with a mild odor.[1] In research and drug development, 1-Methoxynonane and similar long-chain ethers can serve as intermediates in organic synthesis, solvents for specific reactions, or as reference compounds in analytical studies.

The safe and effective use of any chemical compound in a laboratory setting is predicated on a thorough understanding of its potential hazards. For 1-Methoxynonane, comprehensive toxicological data is not widely available in public literature. Therefore, this guide adopts a precautionary principle, deriving its recommendations from the well-documented hazards associated with its constituent functional groups: the ether linkage and the long alkyl chain. This document provides researchers, scientists, and drug development professionals with a detailed framework for risk assessment, safe handling, emergency preparedness, and proper disposal of 1-Methoxynonane.

Hazard Identification and Classification

A robust safety protocol begins with a clear identification of the substance's intrinsic hazards. The following sections synthesize available physical data and infer a hazard profile based on chemical analogues.

Physicochemical Properties Summary

The physical properties of a substance are critical for understanding its behavior, such as volatility, flammability, and potential for environmental dispersion.

PropertyValueSource
CAS Number 7289-51-2[2][3]
Molecular Formula C₁₀H₂₂O[1][2][3]
Molecular Weight 158.28 g/mol [1][3][4]
Appearance Colorless liquid[1]
Boiling Point 195°C (at 760 mmHg)[2]
Melting Point -28.46°C (estimate)[2]
Flash Point 61.6°C[2]
Density 0.791 g/cm³[2]
Vapor Pressure 0.6 mmHg (at 25°C)[2]
Water Solubility Limited[1]
Anticipated GHS Hazard Classification

While a formal GHS classification for 1-Methoxynonane is not readily published, a classification can be inferred from its flash point and the known hazards of its structural parent, n-nonane. This provides a reliable basis for risk assessment.

Hazard ClassHazard CategoryHazard StatementBasis for Classification
Flammable LiquidsCategory 4H227: Combustible liquidBased on the flash point of 61.6°C, which falls into the GHS Category 4 range (>60°C and ≤93°C).
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airwaysThe long (C9) alkyl chain is characteristic of hydrocarbons that pose a significant aspiration risk.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationn-Nonane, the alkane backbone, is classified as a skin irritant.[5]
Specific Target Organ Toxicity - Single ExposureCategory 3H336: May cause drowsiness or dizzinessInhalation of vapors from similar long-chain alkanes can depress the central nervous system.[5]
Key Health and Safety Hazards

2.3.1 Flammability and Explosion Hazard With a flash point of 61.6°C, 1-Methoxynonane is classified as a combustible liquid.[2] It does not pose an immediate fire risk at standard room temperature but can be ignited if heated above its flash point or exposed to a strong ignition source. Its vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".[6][7]

2.3.2 Aspiration Toxicity This is arguably the most severe acute health hazard. The risk is not from systemic toxicity upon ingestion, but from the physical properties of the liquid entering the lungs, which can occur during ingestion or subsequent vomiting.[5] The low viscosity and surface tension allow the liquid to spread rapidly into the deep regions of the lungs, causing severe chemical pneumonitis, pulmonary edema, and potentially death. For this reason, vomiting should never be induced after accidental ingestion .[5]

2.3.3 Dermal and Ocular Irritation Prolonged or repeated skin contact can cause irritation, characterized by redness, itching, and dryness, due to the defatting action of the hydrocarbon chain on the skin.[5] Direct contact with the eyes will likely cause irritation.

2.3.4 Inhalation and Narcotic Effects The vapor pressure of 1-Methoxynonane is low, suggesting that at room temperature, high vapor concentrations are not easily achieved.[2] However, if heated or aerosolized, inhalation of vapors may cause respiratory tract irritation and depression of the central nervous system, leading to symptoms such as headache, dizziness, drowsiness, and nausea.[5]

2.3.5 Peroxide Formation: A Critical Consideration for Ethers Ethers are notorious for their ability to form explosive organic peroxides upon exposure to oxygen and light over time.[8] While linear mono-ethers like 1-Methoxynonane are generally considered to have a lower tendency for peroxide formation compared to cyclic ethers or those with secondary alkyl groups, the risk is not negligible. These peroxides are highly unstable and can detonate violently when subjected to heat, friction, or mechanical shock. This necessitates a rigorous protocol for storage and inventory management.

Exposure Control and Personal Protection

Minimizing exposure is the cornerstone of chemical safety. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of 1-Methoxynonane should be conducted in a well-ventilated area. For procedures involving heating, aerosolization, or handling of significant quantities (>100 mL), a certified chemical fume hood is mandatory.[8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10] Their location should be clearly marked and within a 10-second travel distance from the work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeMinimum RequirementSpecifications and Rationale
Eye/Face Safety glasses with side shieldsMust be worn for all procedures. A face shield should be worn in addition to safety glasses when there is a significant risk of splashes.[8]
Hand Chemical-resistant gloves (Nitrile)Nitrile gloves provide adequate protection for incidental contact. For prolonged or immersive contact, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use.[8]
Body Flame-retardant laboratory coatA lab coat protects the skin from accidental splashes and should be kept fully fastened. Flame-retardant material is recommended due to the combustible nature of the chemical.[8]
Respiratory Not typically required with adequate engineering controlsIf work must be performed outside a fume hood where vapor concentrations may exceed exposure guidelines, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12]
Occupational Exposure Limits (OELs)

There are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, specifically for 1-Methoxynonane. In the absence of specific limits, it is prudent to reference the OELs for analogous compounds for context. For example, n-nonane has a recommended airborne exposure limit of 200 ppm averaged over an 8-hour workshift (ACGIH TLV).[11] This value should be used as a conservative guideline to ensure that engineering controls are effectively minimizing vapor concentrations in the breathing zone.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to mitigate the risks associated with 1-Methoxynonane, particularly flammability and peroxide formation.

General Handling Procedures
  • Preparation: Before starting work, ensure all necessary engineering controls are operational and the correct PPE is donned. Clear the work area of unnecessary items and all ignition sources (e.g., hot plates, open flames, non-intrinsically safe electrical equipment).[6][13]

  • Aliquotting: When transferring the liquid, use non-sparking tools and ground/bond containers and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[8][13]

  • Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never heat directly on a hot plate, as this can create a localized hot spot and an ignition source.

  • Completion: After use, ensure the primary container is tightly sealed.[8][9] Decontaminate the work surface and any equipment used.

Storage Requirements
  • Container: Store in a tightly sealed, airtight container, preferably the original manufacturer's container, to prevent leakage and exposure to air.[9][14]

  • Location: Store in a cool, dry, well-ventilated area designated for combustible or flammable liquids.[8][9]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases, as these can initiate vigorous or explosive reactions.[6][8]

  • Peroxide Prevention:

    • Labeling: Upon receipt, the container must be dated. Upon opening, it must be dated again.

    • Inert Atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon is a best practice to minimize contact with oxygen.

    • Testing: It is advisable to test for the presence of peroxides before use, especially if the container has been opened for more than 12 months or if crystals are observed around the cap.

    • Inventory Management: Employ a "first-in, first-out" inventory system. Purchase only the quantities needed for the near term to avoid prolonged storage.

Peroxide_Management_Workflow Receive Receive Chemical Date_Open Date Container (Received & Opened) Receive->Date_Open Store Store in Cool, Dark, Flammables Cabinet Date_Open->Store Test Test for Peroxides (Before Use / >12 mo) Store->Test Retrieve for Use Use Use in Fume Hood Use->Store Return to Storage Test->Use Negative Dispose Dispose via Hazardous Waste Test->Dispose Positive

Caption: Workflow for the safe management of peroxide-forming chemicals.

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[12][15]2. If breathing is difficult, trained personnel may administer oxygen.[15]3. If breathing has stopped, perform artificial respiration.[15]4. Seek immediate medical attention.[12][15]
Skin Contact 1. Immediately remove all contaminated clothing.[15]2. Wash the affected area with soap and copious amounts of water for at least 15 minutes.[8][10]3. Seek medical attention if irritation develops or persists.[9]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][15]2. Remove contact lenses if present and easy to do.[9]3. Seek immediate medical attention.[15]
Ingestion 1. DO NOT INDUCE VOMITING due to the severe aspiration hazard.[5]2. Rinse the mouth thoroughly with water.[9]3. If the person is conscious and able to swallow, have them drink a small amount of water.4. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[15]
Spill Response Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>250 mL) or in a poorly ventilated area, evacuate and call emergency services.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[6][13]

  • Ventilate: Increase ventilation to the area, preferably by using a fume hood.

  • Contain & Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[5][6]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with soap and water.

Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Hazard (Size, Location, Ventilation) Spill->Assess SmallSpill Small Spill (<250mL) & Well-Ventilated? Assess->SmallSpill Evacuate EVACUATE AREA Alert Others & Call Emergency Services SmallSpill->Evacuate No Control Control Ignition Sources Don PPE SmallSpill->Control Yes Contain Contain & Absorb (Inert Material) Control->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Clean Decontaminate Area Dispose as Hazardous Waste Collect->Clean

Caption: Decision tree for responding to a laboratory chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][16]

  • Unsuitable Media: Do not use a direct stream of water, as it may be ineffective and can spread the burning liquid.[14] A water spray or mist may be used to cool fire-exposed containers.[6]

  • Specific Hazards: Containers may explode when heated.[6][13] Vapors can form explosive mixtures with air.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]

Waste Disposal

All waste containing 1-Methoxynonane, including contaminated absorbent materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly sealed, and clearly labeled container.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal contractor, in strict accordance with all local, state, and federal regulations.[6][13] Do not pour down the drain or dispose of with general laboratory trash.[16][17]

Conclusion

While 1-Methoxynonane is a valuable compound in chemical research, its safe use demands a comprehensive understanding of its potential hazards. The primary risks—combustibility, aspiration toxicity, and the potential for peroxide formation—can be effectively managed through the diligent application of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling, storage, and emergency protocols. By treating this chemical with the respect it deserves and following the principles outlined in this guide, researchers can ensure a safe laboratory environment while advancing their scientific objectives.

References

  • CAS 7289-51-2: 1-methoxynonane - CymitQuimica. (n.d.).
  • 1-Methoxynonane - LookChem. (n.d.).
  • 1-Methoxynonane | CymitQuimica. (n.d.).
  • 1-Methoxynonane | C10H22O | CID 522469 - PubChem. (n.d.).
  • Methyl nonyl ether - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.
  • Recommendation of occupational exposure limits (2021–2022). (2021, May 18).
  • 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride - Safety Data Sheet. (2022, February 7). KISHIDA CHEMICAL CO., LTD.
  • 2-Methoxynonane | C10H22O | CID 12639761 - PubChem. (n.d.).
  • Methyl nonyl ether - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.
  • SAFETY DATA SHEET - 1-Methoxy-2-propanol. (2010, November 16). Fisher Scientific.
  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Retrieved from The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Nonane - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - n-Nonane. (2010, August 26). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methyl-1-buten-3-yne. (2009, September 22). Fisher Scientific.
  • 1-Methoxynaphthalene Safety Data Sheet (SDS) | CAS: 2216-69-5. (2026, March 26). Chemdor Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Application Notes and Protocols for the Safe Handling and Storage of 3-Methoxybut-1-ene. (2026). Benchchem.
  • Safety D
  • An In-depth Technical Guide to the Proper Storage and Handling of 1-Methoxy-2-butyne. (2025). Benchchem.
  • SAFETY DATA SHEET - 2mol/l Methanesulfonic Acid Solution. (n.d.). FUJIFILM Wako Chemicals.
  • Nonoilen® TF 3066-8 - Safety D
  • 11 Do you know first-aid for injuries caused by chemicals? (n.d.).
  • First Aid for Chemical Exposure Incidents. (2024, July 13). Safeopedia.
  • Phenol Exposure: First Aid Guidance. (n.d.). Department of Biology, University of York.
  • 4-Methoxynonane | C10H22O | CID 54436753 - PubChem. (n.d.).
  • NONANE | Occupational Safety and Health Administration. (2021, April 13).
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • First Aid for Chemical Inhalation Incidents. (2024, August 14). Coast2Coast.
  • NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol. (n.d.). Retrieved from The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention.
  • Octane, 1-methoxy- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.
  • METHYL METHACRYLATE | Occupational Safety and Health Administration. (2021, January 5).
  • 90-day nose-only inhalation toxicity study of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Sprague-Dawley rats. (2022, February 15). Toxicology Reports.

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Protocols & Analytical Methods

Method

Application Note: 1-Methoxynonane in Advanced Fragrance and Aroma Synthesis

Executive Summary The demand for chemically stable, nature-identical aroma compounds has driven the exploration of aliphatic ethers in fragrance formulation. 1-Methoxynonane (CAS: 7289-51-2), also known as methyl nonyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for chemically stable, nature-identical aroma compounds has driven the exploration of aliphatic ethers in fragrance formulation. 1-Methoxynonane (CAS: 7289-51-2), also known as methyl nonyl ether, is a straight-chain aliphatic ether characterized by a mild, pleasant, green, and slightly earthy olfactory profile. Originally identified as a trace volatile in baked potatoes, tomatoes, and the novel frankincense chemotype Boswellia occulta [1], this compound offers exceptional chemical stability in extreme pH environments where traditional esters degrade. This application note details the mechanistic rationale, synthetic protocols, and formulation strategies for integrating 1-Methoxynonane into commercial fragrance architectures.

Mechanistic Rationale: The Case for Aliphatic Ethers

Overcoming Ester Hydrolysis

In fragrance chemistry, esters (e.g., nonyl acetate) are ubiquitous but suffer from a critical vulnerability: susceptibility to hydrolysis in highly alkaline (e.g., bar soaps, laundry detergents) or highly acidic (e.g., antiperspirants) matrices. 1-Methoxynonane replaces the labile ester carbonyl with a robust ether linkage (C-O-C). The high bond dissociation energy of the ether linkage ensures that the molecule remains inert under nucleophilic attack, preserving the intended aroma profile throughout the product's shelf life.

Volatility and Substantivity (LogP Dynamics)

The efficacy of an aroma chemical is dictated by its partition coefficient (LogP) and vapor pressure. With an estimated LogP of 3.38 and a vapor pressure of 0.6 mmHg at 25°C [2], 1-Methoxynonane strikes an optimal balance. The nine-carbon hydrophobic tail provides excellent substantivity (adherence to skin and fabrics), while the methoxy headgroup lowers the boiling point sufficiently (195°C) to allow the compound to lift into the top and middle notes of a fragrance pyramid.

Physico-Chemical and Sensory Profiling

To effectively formulate with 1-Methoxynonane, its physical parameters and natural sensory contexts must be understood. The data below summarizes its properties and natural occurrences.

Table 1: Physico-Chemical Properties of 1-Methoxynonane
ParameterValueAnalytical Relevance
Molecular Formula C₁₀H₂₂ODetermines mass-to-charge ratio (m/z 158.28) for GC-MS.
Boiling Point 195 °C (at 760 mmHg)Indicates performance as a middle-to-top note in perfumery.
Vapor Pressure 0.6 mmHg (at 25 °C)Controls the diffusion rate in the headspace.
LogP (Octanol/Water) 3.38High hydrophobicity; excellent for lipid-based or emulsion matrices.
Density 0.791 g/cm³Required for volumetric dosing in automated compounding.
Table 2: Natural Occurrence and Sensory Contribution
Natural SourceSensory DescriptorReference
Boswellia occulta (Frankincense) Earthy, resinous, green [1]
Baked Potato (Volatiles) Mild, earthy, baked [3]
Tomato Fruit (Solanum lycopersicum) Fresh, green, slightly fruity [4]

Synthetic Methodology and Workflow

To achieve fragrance-grade purity (>99%), 1-Methoxynonane is best synthesized via a modified Williamson Ether Synthesis. This method is preferred over transition-metal catalyzed couplings due to the absence of heavy metal residues, which can catalyze auto-oxidation in the final fragrance blend.

G N1 1-Nonanol (Starting Material) N2 Deprotonation (NaH / THF, 0°C) N1->N2 N3 Sodium Nonoxide (Reactive Intermediate) N2->N3 N4 Methylation (MeI, 25°C) N3->N4 N5 Crude 1-Methoxynonane (Liquid-Liquid Extraction) N4->N5 N6 Fractional Distillation (Removal of unreacted alcohol) N5->N6 N7 GC-O Validation (Sensory & Purity Check) N6->N7

Fig 1: Step-by-step workflow for the synthesis and validation of 1-Methoxynonane.

Experimental Protocols

Protocol A: Bench-Scale Synthesis of 1-Methoxynonane

Objective: Synthesize 1-Methoxynonane with >99% purity, free of residual fatty alcohols.

Reagents & Materials:

  • 1-Nonanol (99% purity)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (Note: MeI is used here for bench-scale ease, though DMS is preferred for industrial scale-up).

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation of the Base Suspension:

    • Action: Under an inert Argon atmosphere, add 1.2 equivalents of NaH to a flame-dried round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the highly exothermic deprotonation step from causing solvent boil-off or localized charring, which introduces burnt off-notes to the final aroma.

  • Deprotonation:

    • Action: Dissolve 1.0 equivalent of 1-nonanol in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir for an additional 1 hour at room temperature until hydrogen gas evolution ceases.

    • Causality: Gradual addition ensures quantitative conversion to sodium nonoxide without runaway thermal spikes.

  • Alkylation:

    • Action: Re-cool the mixture to 0 °C. Add 1.5 equivalents of Methyl Iodide dropwise. Allow the reaction to warm to 25 °C and stir for 4 hours.

    • Causality: An excess of the methylating agent drives the equilibrium to completion, minimizing residual 1-nonanol. Residual 1-nonanol has a distinct waxy/rosy odor that will contaminate the green/earthy profile of the ether.

  • Quenching and Extraction:

    • Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Saturated NH₄Cl neutralizes unreacted NaH safely and provides enough ionic strength to prevent the formation of stubborn emulsions during phase separation.

  • Purification:

    • Action: Subject the crude oil to vacuum fractional distillation. Collect the fraction boiling at ~75-78 °C at 10 mmHg.

Protocol B: Analytical and Sensory Validation (GC-O)

Objective: Validate chemical purity and ensure the absence of sensory-active impurities.

  • GC-MS Analysis: Inject a 1 µL sample (1% in hexane) into a GC-MS equipped with a non-polar column (e.g., HP-5MS). Confirm the presence of the molecular ion peak at m/z 158 and the characteristic methoxy cleavage fragment at m/z 45. Ensure 1-nonanol (which elutes slightly later due to hydrogen bonding) is <0.1%.

  • Gas Chromatography-Olfactometry (GC-O):

    • Action: Split the GC effluent between a Flame Ionization Detector (FID) and an olfactory port.

    • Causality: Chemical purity does not always equal olfactory purity. A trace impurity of a sulfurous or highly potent nitrogenous compound (even at 0.01%) can ruin the batch. The human nose at the sniffing port verifies that the main peak corresponds exclusively to the desired "green, earthy, mild" aroma.

Formulation Guidelines

1-Methoxynonane is highly versatile but must be dosed carefully to avoid flattening a fragrance profile.

  • Dosing: Recommended use level is 0.1% to 2.5% in the fragrance concentrate.

  • Synergies: Pairs exceptionally well with galbanum resinoid, triplal, and other green notes to create a "fresh-cut stem" accord. It also acts as a modifying bridge in frankincense reconstructions, smoothing out the harsh terpene top notes (like α-pinene) [1].

  • Matrix Application: Ideal for high-pH soap noodles and heavy-duty liquid detergents where standard green esters (like cis-3-hexenyl acetate) would degrade within weeks.

References

  • The Chemical Composition of Boswellia occulta Oleogum Resin Essential Oils Source: ResearchGate / Natural Product Communications URL:[Link]

  • 1-Methoxynonane Chemical Properties and Technology Process Source: LookChem Database URL:[Link]

  • Isolation and identification of volatile compounds from baked potatoes Source: Academia.edu / Journal of Agricultural and Food Chemistry URL:[Link]

  • Balanced Fertilization Enhances the Nutritional Value and Flavor Profile of Tomato Fruits Source: National Institutes of Health (NIH) / Agronomy URL:[Link]

Application

1-Methoxynonane: A Strategic Intermediate in Modern Organic Synthesis

Application Notes and Protocols for the Research Scientist Abstract 1-Methoxynonane (CAS: 7289-51-2), a simple alkyl ether, represents a versatile and often underutilized chemical intermediate in the landscape of organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Research Scientist

Abstract

1-Methoxynonane (CAS: 7289-51-2), a simple alkyl ether, represents a versatile and often underutilized chemical intermediate in the landscape of organic synthesis.[1][2] While its direct reactivity is limited, its true value lies in its role as a stable, protected form of 1-nonanol and as a precursor to more reactive C9 synthons. The methoxy group offers a robust shield for the primary hydroxyl functionality, rendering the nonyl chain amenable to a variety of chemical transformations that would be incompatible with a free alcohol. This guide provides an in-depth exploration of 1-methoxynonane's strategic applications, detailing the causality behind its use and providing validated, step-by-step protocols for its synthesis, cleavage, and conversion into powerful organometallic reagents.

Introduction: The Strategic Value of an Unassuming Ether

In multi-step organic synthesis, the judicious choice of protecting groups is paramount to achieving high yields and minimizing side reactions. The methoxy group in 1-methoxynonane serves as an excellent protecting group for the C9 primary alcohol, 1-nonanol. Ethers are chemically robust and generally unreactive towards a wide range of reagents, including strong bases, organometallics (like Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents.[3][4] This stability allows for chemical modifications at other positions of a complex molecule without disturbing the latent hydroxyl group.

The utility of 1-methoxynonane extends beyond protection. Its ether linkage can be selectively cleaved under strong acidic conditions to unmask the primary alcohol.[5][6] Furthermore, this cleavage can be controlled to produce 1-halononanes, which are precursors to potent nucleophiles like Grignard reagents, thereby inverting the polarity of the C1 carbon from electrophilic to nucleophilic. This guide will illuminate these core strategies, transforming 1-methoxynonane from a simple molecule into a key tactical component for the synthesis of complex targets, including natural products like insect pheromones.

Physicochemical & Spectroscopic Data

A clear understanding of a reagent's physical properties is critical for its effective use in the laboratory.

PropertyValueSource
CAS Number 7289-51-2[2][7]
Molecular Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [7][8]
Boiling Point 195 °C at 760 mmHg[2]
Density 0.791 g/cm³[2]
Appearance Colorless liquid[1]
Solubility Soluble in organic solvents, limited in water[1]
¹H NMR (CDCl₃, 400 MHz) δ 3.38 (s, 3H, -OCH₃), 3.31 (t, J=6.7 Hz, 2H, -CH₂O-), 1.57 (p, J=6.8 Hz, 2H), 1.37-1.22 (m, 12H), 0.88 (t, J=6.8 Hz, 3H, -CH₃)(Predicted)
¹³C NMR (CDCl₃, 101 MHz) δ 72.9, 58.5, 31.9, 29.6, 29.5, 29.3, 26.2, 22.7, 14.1(Predicted)

Core Synthetic Applications & Protocols

The Methoxy Group: A Robust Protecting Strategy

The primary application of 1-methoxynonane chemistry is leveraging the methoxy group as a stable protecting group for 1-nonanol. This allows for synthetic operations on a substrate that would otherwise react with a free hydroxyl group.

G cluster_0 Protection / Deprotection Cycle Nonanol 1-Nonanol (Free Alcohol) Methoxynonane 1-Methoxynonane (Protected Alcohol) Nonanol->Methoxynonane Protection (Protocol 1) ReactiveReagent Incompatible Reagents (e.g., Grignards, Strong Bases) Nonanol->ReactiveReagent Undesired Reaction Product Modified Nonanol Derivative Methoxynonane->Product Synthetic Steps on another part of molecule Product->Nonanol Deprotection (Protocol 2)

Caption: Workflow for using 1-methoxynonane as a protected intermediate.

Protocol 1: Synthesis of 1-Methoxynonane via Williamson Ether Synthesis

Principle: This classic method involves the deprotonation of 1-nonanol with a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a methylating agent (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.

Causality: Sodium hydride is chosen because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. An aprotic solvent like THF is used to dissolve the reagents without interfering with the strong base.[9]

Reagents & Materials
1-Nonanol
Sodium Hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Methyl Iodide (CH₃I)
Saturated aq. NH₄Cl solution
Diethyl ether
Anhydrous MgSO₄
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Base Addition: Suspend sodium hydride (1.2 eq.) in anhydrous THF.

  • Alkoxide Formation: Slowly add a solution of 1-nonanol (1.0 eq.) in anhydrous THF to the NaH suspension via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to yield pure 1-methoxynonane.

Validation: The success of the reaction can be confirmed by the disappearance of the broad -OH stretch in the IR spectrum and the appearance of a singlet at ~3.38 ppm in the ¹H NMR spectrum.

Protocol 2: Deprotection via Acidic Cleavage with Boron Tribromide (BBr₃)

Principle: Strong Lewis acids like BBr₃ are highly effective for cleaving ethers under mild conditions. The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion.

Causality: BBr₃ is preferred over hydrohalic acids like HBr or HI for sensitive substrates as the reaction can often be performed at lower temperatures, minimizing potential side reactions.[4] The reaction mechanism involves two successive Sₙ2 displacements.

Reagents & Materials
1-Methoxynonane
Boron Tribromide (BBr₃) solution (e.g., 1.0 M in CH₂Cl₂)
Anhydrous Dichloromethane (DCM)
Methanol
Saturated aq. NaHCO₃ solution
Anhydrous Na₂SO₄
Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a dry, inert atmosphere flask, add a solution of 1-methoxynonane (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the BBr₃ solution (1.1 eq.) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the very slow addition of methanol, followed by water.

  • Workup: Dilute the mixture with DCM and wash sequentially with water and saturated aqueous NaHCO₃ solution.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting 1-nonanol can be purified by column chromatography or distillation if necessary.

Validation: Successful cleavage is confirmed by the reappearance of a broad -OH peak in the IR spectrum and the disappearance of the methoxy singlet in the ¹H NMR spectrum.

A Precursor for C-C Bond Formation: From Ether to Grignard Reagent

1-Methoxynonane can be converted from a stable, protected alcohol into a highly reactive nucleophilic C9 building block. This transformation involves converting the ether into an alkyl halide, which is then used to form a Grignard reagent.

G cluster_1 Umpolung (Polarity Inversion) Workflow Methoxynonane 1-Methoxynonane (C1 is Electrophilic) Bromononane 1-Bromononane Methoxynonane->Bromononane Ether Cleavage (HBr) Grignard Nonylmagnesium Bromide (C1 is Nucleophilic) Bromononane->Grignard Grignard Formation (Mg, THF) AlcoholProduct Secondary Alcohol Product Grignard->AlcoholProduct C-C Bond Formation Aldehyde Electrophile (e.g., Benzaldehyde) Aldehyde->AlcoholProduct

Sources

Method

Application and Protocol for Reactions Utilizing 1-Methoxynonane

Introduction: The Role of Long-Chain Alkyl Ethers in Modern Chemistry 1-Methoxynonane (CH₃O(CH₂)₈CH₃) is a long-chain alkyl methyl ether, a class of compounds that finds utility as solvents, intermediates, and protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Long-Chain Alkyl Ethers in Modern Chemistry

1-Methoxynonane (CH₃O(CH₂)₈CH₃) is a long-chain alkyl methyl ether, a class of compounds that finds utility as solvents, intermediates, and protecting groups in organic synthesis.[1] Its structure, comprising a nine-carbon nonyl chain and a terminal methoxy group, imparts a predominantly hydrophobic character with a polar ether linkage.[1] This amphiphilic nature makes it soluble in a wide range of organic solvents.[1] With a molecular weight of 158.28 g/mol and a boiling point of approximately 195°C, it exists as a colorless liquid at room temperature.[1][2] While specific applications in drug development are not extensively documented, its structural motifs are relevant to the synthesis of complex molecules where hydroxyl groups require protection or modification.

This application note provides a detailed experimental protocol for a representative reaction involving 1-methoxynonane: the cleavage of the ether bond using boron tribromide (BBr₃). This reaction is a fundamental transformation in organic chemistry, often employed for the deprotection of methyl ethers to reveal a primary alcohol.[3][4] Understanding this process is crucial for researchers working with ether-containing compounds in multi-step syntheses.

Core Principles: The Mechanism of Boron Tribromide-Mediated Ether Cleavage

The cleavage of ethers by boron tribromide is a robust and widely used method, particularly effective for the dealkylation of methyl ethers.[3][4] The reaction mechanism for a primary alkyl ether like 1-methoxynonane proceeds through a series of well-defined steps, initiated by the powerful Lewis acidity of the boron atom.

  • Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ readily coordinates with the electron-rich oxygen atom of the ether, forming a Lewis acid-base adduct.[4] This step is crucial as it weakens the C-O bond and transforms the methoxy group into a better leaving group.[4]

  • Nucleophilic Attack and C-O Bond Cleavage: A bromide ion, either from another molecule of BBr₃ or from the initial adduct, then acts as a nucleophile.[5][6] It attacks the less sterically hindered carbon of the C-O bond, which in the case of 1-methoxynonane is the methyl carbon. This occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][4][7] The result is the cleavage of the C-O bond, yielding an alkyldibromoborane and methyl bromide.

  • Hydrolysis (Work-up): The reaction is quenched by the addition of water or methanol in a step called hydrolysis.[3] This process breaks down the boron-containing intermediates, liberating the final alcohol product, 1-nonanol, and boric acid.

Diagram: Mechanism of BBr₃-Mediated Cleavage of 1-Methoxynonane

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis 1-Methoxynonane 1-Methoxynonane Adduct [R-O(CH3)-BBr3]⁺ 1-Methoxynonane->Adduct + BBr3 BBr3 BBr3 Alkyldibromoborane R-O-BBr2 Adduct->Alkyldibromoborane + Br⁻ (from another BBr3) MethylBromide CH3Br 1-Nonanol 1-Nonanol (R-OH) Alkyldibromoborane->1-Nonanol + 3H2O BoricAcid B(OH)3 + 2HBr

Caption: Reaction mechanism for the cleavage of 1-methoxynonane with BBr₃.

Experimental Protocol: Cleavage of 1-Methoxynonane to 1-Nonanol

This protocol is a general guideline and may require optimization for specific experimental setups and scales.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
1-MethoxynonaneC₁₀H₂₂O158.28≥95%e.g., CymitQuimica
Boron tribromide (1.0 M in CH₂Cl₂)BBr₃250.52Reagente.g., Sigma-Aldrich
Dichloromethane (anhydrous)CH₂Cl₂84.93≥99.8%Standard Supplier
Deionized WaterH₂O18.02--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--
Saturated Sodium Chloride Solution (Brine)NaCl58.44--
Anhydrous Magnesium SulfateMgSO₄120.37ReagentStandard Supplier

Safety Precautions:

  • Boron tribromide (BBr₃) is highly corrosive, toxic, and reacts violently with water.[3] All manipulations must be performed in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The quenching of BBr₃ is a highly exothermic reaction that releases hydrogen bromide (HBr) gas.[3] Perform this step slowly and with adequate cooling.

Experimental Workflow Diagram:

G A Setup B Dissolve 1-Methoxynonane in anhydrous CH2Cl2 under N2 A->B C Cool to 0°C B->C D Slowly add BBr3 solution C->D E Stir at 0°C to room temp D->E F Monitor reaction by TLC/GC-MS E->F G Quench with water/ice F->G Upon completion H Work-up (Extraction) G->H I Dry organic layer H->I J Purify (Distillation/Chromatography) I->J K Characterize product J->K

Caption: Step-by-step workflow for the ether cleavage of 1-methoxynonane.

Detailed Procedure:

  • Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Preparation: To the flask, add 1-methoxynonane (e.g., 1.58 g, 10.0 mmol, 1.0 eq). Dissolve the ether in anhydrous dichloromethane (e.g., 50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (12.0 mL, 12.0 mmol, 1.2 eq) to the stirred solution via syringe over 10-15 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of deionized water (e.g., 20 mL). Caution: This is highly exothermic and will release HBr gas.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-nonanol, can be purified by fractional distillation or flash column chromatography on silica gel.

Data and Expected Results

Parameter1-Methoxynonane (Starting Material)1-Nonanol (Product)Methyl Bromide (Byproduct)
Formula C₁₀H₂₂OC₉H₂₀OCH₃Br
Molar Mass ( g/mol ) 158.28144.2594.94
Boiling Point (°C) ~195~2153.6
Appearance Colorless LiquidColorless LiquidColorless Gas
Expected Yield -85-95% (typical)-

Analytical Characterization:

The identity and purity of the 1-nonanol product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the absence of the methoxy group signal from the starting material.

  • FT-IR Spectroscopy: To observe the appearance of a broad O-H stretching band (around 3300 cm⁻¹) and the disappearance of the C-O-C stretching bands of the ether.

  • GC-MS: To determine the purity of the product and confirm its molecular weight.

Conclusion

The protocol detailed in this application note provides a reliable method for the cleavage of 1-methoxynonane using boron tribromide. This reaction serves as a fundamental example of ether deprotection, a critical step in many synthetic pathways within drug discovery and materials science. The provided mechanistic insights and step-by-step procedure offer researchers a comprehensive guide to performing this transformation safely and efficiently. Proper adherence to safety protocols, particularly when handling boron tribromide, is paramount for the successful and safe execution of this experiment.

References

  • West, J. (n.d.). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • University of Richmond. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 1-Methoxynonane. Retrieved from [Link]

  • Tohoku University. (2014, October 22). A New Deprotection Procedure of MTM Ether. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Deprotection Procedure of MTM Ether. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism | Request PDF. Retrieved from [Link]

  • Williamson, A. W. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 1). ether cleavage with strong acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Silva, C., & Sousa e Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. UBI. Retrieved from [Link]

Sources

Application

The Untapped Potential of 1-Methoxynonane in Advanced Polymer Synthesis: A Theoretical and Application Guide

Abstract This technical guide delves into the prospective, yet currently undocumented, roles of 1-methoxynonane in the synthesis of specialized polymers and materials. While a comprehensive review of current literature r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delves into the prospective, yet currently undocumented, roles of 1-methoxynonane in the synthesis of specialized polymers and materials. While a comprehensive review of current literature reveals a notable absence of 1-methoxynonane in established polymerization protocols, its unique chemical structure as a long-chain alkyl ether suggests a range of plausible applications. This document serves as a forward-looking guide for researchers, scientists, and professionals in drug development by postulating and detailing its theoretical utility as a high-boiling point, non-polar solvent, a potential chain transfer agent in radical polymerization, and a porogen for the creation of functional porous materials. Through detailed, albeit hypothetical, protocols and mechanistic discussions, we aim to inspire and guide future research into the untapped potential of this versatile molecule.

Introduction: The Case for 1-Methoxynonane

1-Methoxynonane (CAS 7289-51-2) is an ether characterized by a nine-carbon alkyl chain and a terminal methoxy group.[1] This structure imparts a predominantly hydrophobic and non-polar character, while the ether linkage introduces a site for potential coordination.[1] Currently, its use is primarily documented as a solvent in organic reactions and as a chemical intermediate.[1] However, the very properties that make it a useful solvent suggest a broader applicability in the field of polymer science, where the choice of reaction medium and additives is critical in controlling polymer architecture and properties.

This guide will provide a theoretical framework for the application of 1-methoxynonane in three key areas of polymer synthesis: as a non-polar solvent in anionic polymerization, a chain transfer agent in radical polymerization, and a porogen in the synthesis of porous materials.

Physicochemical Properties of 1-Methoxynonane

A thorough understanding of the physical and chemical properties of 1-methoxynonane is essential to appreciate its potential applications in polymer synthesis.

PropertyValueSource
CAS Number 7289-51-2[1]
Molecular Formula C10H22O[2]
Molecular Weight 158.28 g/mol [2]
Boiling Point 195 °C at 760 mmHg[3]
Flash Point 61.6 °C[3]
Density 0.791 g/cm³[3]
Appearance Colorless liquid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Theoretical Application I: 1-Methoxynonane as a High-Boiling Point, Non-Polar Solvent in Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of solvent is critical, as it influences the state of the propagating carbanionic species.[4][5] Non-polar solvents, such as cyclohexane and benzene, are known to favor the aggregation of organolithium initiators and propagating chain ends, which can affect the kinetics of the polymerization.[4][6]

The high boiling point and non-polar nature of 1-methoxynonane make it a theoretically attractive alternative to lower-boiling point alkanes, particularly for polymerizations requiring elevated temperatures.

Causality Behind this Application:
  • High Boiling Point: The 195 °C boiling point of 1-methoxynonane allows for a wider range of reaction temperatures, which can be beneficial for polymerizing monomers with low propagation rates or for promoting the synthesis of specific polymer microstructures.

  • Non-Polar Character: The long nonane chain ensures a non-polar environment, which would favor the formation of aggregated, less reactive carbanionic species, potentially leading to slower, more controlled polymerization.[7]

  • Ether Linkage: The methoxy group, while not rendering the molecule polar, can act as a weak Lewis base. This could allow for mild coordination with the lithium counter-ion of the propagating chain, potentially modulating the reactivity of the carbanion without the strong solvating effects of polar solvents like THF.[5]

Hypothetical Protocol: Anionic Polymerization of Styrene in 1-Methoxynonane

Objective: To synthesize polystyrene with a target molecular weight and narrow molecular weight distribution using 1-methoxynonane as the solvent.

Materials:

  • Styrene (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexane

  • 1-Methoxynonane (anhydrous)

  • Methanol (for termination)

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Solvent Purification: Dry 1-methoxynonane over calcium hydride for 48 hours, followed by distillation under an argon atmosphere.

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet.

  • Monomer and Solvent Addition: Under a positive pressure of argon, transfer 100 mL of anhydrous 1-methoxynonane into the flask via cannula. Add 10 mL of freshly distilled styrene.

  • Initiation: Equilibrate the reactor to the desired temperature (e.g., 60 °C). Calculate the required amount of n-BuLi initiator for the target molecular weight. Inject the n-BuLi solution into the reactor via a gas-tight syringe. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium.

  • Propagation: Allow the polymerization to proceed for the desired time (e.g., 4 hours). Monitor the viscosity of the solution, which will increase as the polymer chains grow.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol. Filter the white polystyrene precipitate, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterization: Characterize the resulting polystyrene for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Diagram: Hypothetical Workflow for Anionic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Solvent_Purification 1. Solvent Purification (1-Methoxynonane) Reactor_Setup 2. Reactor Setup (Schlenk Line) Solvent_Purification->Reactor_Setup Monomer_Solvent_Addition 3. Monomer & Solvent Addition (Styrene in 1-Methoxynonane) Reactor_Setup->Monomer_Solvent_Addition Initiation 4. Initiation (n-BuLi at 60 °C) Monomer_Solvent_Addition->Initiation Propagation 5. Propagation (4 hours) Initiation->Propagation Termination 6. Termination (Methanol) Propagation->Termination Isolation 7. Polymer Isolation (Precipitation in Methanol) Termination->Isolation Characterization 8. Characterization (GPC) Isolation->Characterization

Caption: Workflow for the hypothetical anionic polymerization of styrene.

Theoretical Application II: 1-Methoxynonane as a Porogen in the Synthesis of Porous Polymers

Porous polymers are a class of materials with interconnected voids, making them useful for applications such as separation, catalysis, and tissue engineering.[8] The porous structure is often created by carrying out the polymerization in the presence of a porogen, which is a substance that is a good solvent for the monomers but a poor solvent for the resulting polymer.[8] As the polymer chains grow, they precipitate from the solution, forming a porous network.

Causality Behind this Application:
  • Differential Solubility: 1-Methoxynonane is expected to be a good solvent for many vinyl monomers due to its organic nature. However, its non-polar character would likely make it a poor solvent for more polar polymers, such as poly(methyl methacrylate) or poly(vinyl alcohol). This differential solubility is the key requirement for a porogen.

  • High Boiling Point: The high boiling point of 1-methoxynonane would allow for the use of a wide range of polymerization temperatures, which can influence the kinetics of phase separation and thus the final pore structure.

  • Ease of Removal: Despite its high boiling point, 1-methoxynonane can be removed from the final polymer monolith by solvent extraction or vacuum drying, leaving behind the porous structure.

Hypothetical Protocol: Synthesis of a Porous Poly(divinylbenzene) Monolith using 1-Methoxynonane as a Porogen

Objective: To create a porous polymer monolith by polymerizing divinylbenzene in the presence of 1-methoxynonane as a porogen.

Materials:

  • Divinylbenzene (DVB)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1-Methoxynonane (porogen)

  • Toluene (co-porogen, optional)

  • Methanol (for washing)

Procedure:

  • Monomer Solution Preparation: In a glass vial, prepare a homogeneous solution of DVB, AIBN, and 1-methoxynonane. The ratio of monomer to porogen will determine the porosity of the final material. A typical starting point would be a 40:60 (v/v) ratio of DVB to 1-methoxynonane.

  • Degassing: Degas the solution by bubbling with argon for 15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Seal the vial and place it in a water bath or oven at a temperature sufficient to decompose the AIBN initiator (typically 60-70 °C). Allow the polymerization to proceed for 24 hours. The initially clear solution will become opaque as the crosslinked polymer network forms and phase separates.

  • Porogen Removal: After polymerization, carefully break the glass vial to retrieve the solid polymer monolith. Place the monolith in a Soxhlet extractor and extract with methanol for 24 hours to remove the 1-methoxynonane and any unreacted monomer.

  • Drying: Dry the monolith under vacuum at 60 °C to a constant weight.

  • Characterization: Characterize the porosity, surface area, and pore size distribution of the monolith using techniques such as scanning electron microscopy (SEM) and nitrogen adsorption-desorption analysis (BET).

Diagram: Role of 1-Methoxynonane as a Porogen

G cluster_initial Initial State cluster_polymerization Polymerization & Phase Separation cluster_final Final State Monomer_Solution Homogeneous solution of monomers (M) and initiator (I) in 1-methoxynonane (S) Polymerization Polymer chains (P) form and become insoluble in 1-methoxynonane Monomer_Solution->Polymerization Phase_Separation Polymer network precipitates, forming a continuous phase with 1-methoxynonane filling the pores Polymerization->Phase_Separation Porogen_Removal 1-Methoxynonane is removed by solvent extraction Phase_Separation->Porogen_Removal Porous_Polymer Dry, porous polymer monolith Porogen_Removal->Porous_Polymer

Caption: Conceptual workflow of porous polymer synthesis.

Critical Evaluation of Other Potential Roles

Chain Transfer Agent in Radical Polymerization

In radical polymerization, a chain transfer agent (CTA) can terminate a growing polymer chain by donating an atom (typically hydrogen) and initiating a new chain. While the C-H bonds in the nonane chain of 1-methoxynonane could theoretically undergo hydrogen abstraction, ethers are generally not considered highly effective chain transfer agents compared to thiols or certain halogenated compounds. The high C-H bond dissociation energy would likely result in a very low chain transfer constant, making its effect on the final polymer molecular weight negligible under typical polymerization conditions.

Polymerization Initiator

One source has vaguely suggested that 1-methoxynonane could act as a polymerization initiator upon UV absorption.[1] However, this claim lacks substantiation in the broader scientific literature. Photoinitiators typically possess chromophores that readily absorb UV light and subsequently cleave to form radicals. Simple alkyl ethers like 1-methoxynonane do not have such chromophores and are not expected to function as photoinitiators.

Conclusion and Future Outlook

While there is currently no direct evidence for the use of 1-methoxynonane in polymer and materials synthesis, its physicochemical properties strongly suggest its potential as a valuable, yet unexplored, component in the polymer chemist's toolkit. Its high boiling point and non-polar nature make it a compelling candidate for use as a solvent in anionic and other polymerization techniques where temperature control and solvent polarity are paramount. Furthermore, its potential as a porogen opens up avenues for the creation of novel porous materials with tailored properties.

The protocols and discussions presented in this guide are intended to be a starting point for further investigation. Experimental validation is required to confirm these theoretical applications and to fully elucidate the role of 1-methoxynonane in controlling polymerization kinetics, polymer properties, and material morphology. It is our hope that this guide will stimulate new research into the applications of this and other underutilized long-chain alkyl ethers in the field of polymer science.

References

  • CAS 7289-51-2: 1-methoxynonane - CymitQuimica.

  • 1-Methoxynonane | C10H22O | CID 522469 - PubChem.

  • 1-Methoxynonane - LookChem.

  • Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.

  • Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - RSC Publishing.

  • 1 Anionic Vinyl Polymerization.

  • Advances in Living Anionic Polymerization: From Functional Monomers, Polymerization Systems, to Macromolecular Architectures | Macromolecules - ACS Publications.

  • Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers | Journal of the American Chemical Society.

  • New Vistas on the Anionic Polymerization of Styrene in Non-Polar Solvents by Means of Density Functional Theory - PMC.

  • Porogen Concentration Effect on the Pore Structure and Properties Evolution of Polymer Monolith Based on Oligocarbonate Dimethacrylate OCM-2 - PMC.

  • The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. A Study of the Negligible Part Played by Dimeric Ion-Pairs under Usual Polymerization Conditions - MDPI.

  • Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers - PubMed.

  • Notes on All about anionic polymerization - Unacademy.

  • Porogens and porogen selection in the preparation of porous polymer monoliths.

  • Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers | Macromolecules - ACS Publications.

Sources

Method

Application Notes and Protocols: 1-Methoxynonane as a Sustainable Non-Polar Aprotic Solvent in Modern Synthesis

Introduction The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing reaction kinetics, pathway selection, and overall process efficiency. Non-polar aprotic solvents are indispens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing reaction kinetics, pathway selection, and overall process efficiency. Non-polar aprotic solvents are indispensable for a wide range of transformations, particularly in organometallic chemistry and nucleophilic substitutions.[1][2] However, traditional solvents in this class, such as diethyl ether or tetrahydrofuran (THF), present significant safety and handling challenges, including high volatility, low flash points, and a propensity for forming explosive peroxides.[1][3] Concurrently, increasing regulatory scrutiny and a collective push towards "green chemistry" are driving the search for safer, more sustainable alternatives to hazardous solvents like 1,4-dioxane and various hydrocarbons.[1][4]

This guide introduces 1-methoxynonane (CH₃O(CH₂)₈CH₃), a long-chain aliphatic ether, as a compelling non-polar aprotic solvent for modern research and development. Its unique combination of a high boiling point, low volatility, and defined non-polar character offers distinct advantages in safety, handling, and reaction control. We will explore its physicochemical properties, detail its strategic advantages, and provide validated protocols for its application, positioning it as a versatile and sustainable tool for researchers, scientists, and drug development professionals.

Physicochemical Profile of 1-Methoxynonane

1-Methoxynonane is an ether characterized by a nine-carbon alkyl chain attached to a methoxy group.[5] This structure imparts a predominantly non-polar character, making it an excellent medium for dissolving non-polar reagents and intermediates, while its etheric oxygen atom can coordinate with Lewis acidic species.[1][5] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 1-Methoxynonane

Property Value Source(s)
Chemical Formula C₁₀H₂₂O [5][6]
Molecular Weight 158.28 g/mol [5][7]
Appearance Colorless liquid with a mild odor [5]
Boiling Point 195 °C (at 760 mmHg) [6]
Melting Point -28.46 °C (estimated) [6]
Density 0.791 g/cm³ [6]
Flash Point 61.6 °C [6]
Vapor Pressure 0.6 mmHg (at 25 °C) [6]
LogP (Octanol-Water) 3.38 [6]
Hydrogen Bond Acceptor Count 1 [6]
Hydrogen Bond Donor Count 0 [6]
Solubility Soluble in organic solvents; limited in water [5]

| CAS Number | 7289-51-2 |[5][6] |

Strategic Advantages in a Research & Development Setting

The choice to substitute a traditional solvent with 1-methoxynonane is grounded in clear, measurable benefits related to safety, process control, and sustainability.

  • Enhanced Safety Profile : With a flash point of 61.6 °C and a boiling point of 195 °C, 1-methoxynonane is significantly less flammable and volatile than diethyl ether (Boiling Point: 34.6 °C) or THF (Boiling Point: 66 °C). This drastically reduces the risk of ignition from nearby heat sources and minimizes the formation of explosive atmospheres in the laboratory, a critical consideration for process safety.[8]

  • Superior Process Control : The high boiling point allows for conducting reactions at elevated temperatures under atmospheric pressure, eliminating the need for sealed tubes or pressure vessels that are often required when using lower-boiling ethers. This simplifies experimental setup and allows for a broader thermal window for reaction optimization.

  • Efficient Aqueous Work-up : The pronounced hydrophobic character and limited water solubility of 1-methoxynonane ensure clean phase separation during aqueous extractions.[5] This simplifies product isolation and minimizes the loss of non-polar products into the aqueous layer, leading to improved yields and easier purification.

  • A Greener Chemical Process : By replacing highly volatile and more hazardous solvents, 1-methoxynonane aligns with the principles of green chemistry.[4] Its low vapor pressure reduces fugitive emissions, contributing to a safer lab environment and lower environmental impact.

cluster_req Reaction Requirements Analysis cluster_solv Solvent Selection Pathway Req Define Reaction Needs Temp Temperature? Req->Temp Polarity Reagent Polarity? Req->Polarity Workup Aqueous Work-up? Req->Workup HighTemp > 100 °C Temp->HighTemp High LowTemp < 100 °C Temp->LowTemp Low NonPolar Non-polar Reagents Polarity->NonPolar Non-polar Polar Polar Reagents Polarity->Polar Polar YesWorkup Yes Workup->YesWorkup Yes M1 Consider High-Boiling Non-Polar Solvents HighTemp->M1 Other Evaluate Other Solvents (e.g., Toluene, Dioxane) LowTemp->Other NonPolar->M1 Polar->Other YesWorkup->M1 NoWorkup No M2 1-Methoxynonane is a Strong Candidate M1->M2

Caption: Logical workflow for solvent selection.

Key Applications and Standard Operating Protocols

The following protocols are designed to be self-validating systems, incorporating safety checks and clear procedural steps to ensure reliable and safe execution.

Protocol 1: Essential Solvent Handling and Peroxide Detection

Rationale : Like other ethers, 1-methoxynonane can form explosive peroxides upon prolonged exposure to air and light.[3] This protocol is a mandatory safety check before using any container of 1-methoxynonane that has been previously opened.

Materials :

  • 1-Methoxynonane (from a previously opened container)

  • Potassium Iodide (KI), granular

  • Glacial Acetic Acid

  • Starch solution (optional, for enhanced visualization)

  • Small test tube or vial

Procedure :

  • Sample Collection : In a well-ventilated fume hood, add 1-2 mL of 1-methoxynonane to a clean, dry test tube.

  • Acidification : Add 1 mL of glacial acetic acid.

  • Peroxide Test : Add a few crystals of potassium iodide (KI). Swirl the mixture.

  • Observation :

    • Negative Result (Safe) : The solution remains colorless. The solvent contains negligible levels of peroxides and is safe for use.

    • Positive Result (Hazard) : The solution turns yellow or brown. This indicates the presence of peroxides (I⁻ is oxidized to I₂). The intensity of the color correlates with the peroxide concentration. If a deep brown color appears, the solvent is extremely hazardous and should not be handled further. Contact your institution's Environmental Health & Safety (EHS) office for disposal guidance.

  • Documentation : Always log the date of the test on the solvent bottle. Do not use solvents from bottles that have been open for more than 12 months without a negative peroxide test.

Protocol 2: Grignard Reagent Formation and Reaction

Rationale : Ethers are ideal solvents for Grignard reactions because the lone electron pairs on the oxygen atom coordinate with and stabilize the highly reactive Grignard reagent (R-MgX).[2] 1-Methoxynonane's high boiling point provides excellent thermal control for initiating these often-exothermic reactions.

Materials :

  • Magnesium turnings

  • Iodine crystal (for activation)

  • An appropriate alkyl or aryl halide (e.g., Bromobenzene)

  • An electrophile (e.g., Benzophenone)

  • Peroxide-free 1-Methoxynonane

  • Anhydrous work-up solutions (e.g., saturated aq. NH₄Cl)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure :

  • Apparatus Setup : Assemble the glassware and flame-dry it under a stream of inert gas (N₂ or Ar) to remove all moisture. Allow to cool.

  • Initiation : Place magnesium turnings and a single crystal of iodine in the flask. Gently heat under inert gas until violet iodine vapors are observed, then cool. This activates the magnesium surface.

  • Reagent Preparation : Add peroxide-free 1-methoxynonane to the flask to cover the magnesium. In the dropping funnel, prepare a solution of the halide (e.g., Bromobenzene) in 1-methoxynonane.

  • Grignard Formation : Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not, gentle warming may be required. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Electrophile : After the Grignard formation is complete (magnesium is consumed), cool the mixture in an ice bath. Add a solution of the electrophile (e.g., Benzophenone) in 1-methoxynonane dropwise.

  • Quenching and Work-up : Once the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel. The organic layer containing the product in 1-methoxynonane will separate cleanly. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to isolate the crude product.

  • Purification : Purify the crude product by flash column chromatography or recrystallization.

start Start: Assemble & Flame-Dry Glassware init 1. Initiation: Add Mg turnings & I₂ crystal. Heat under N₂/Ar. start->init add_solv 2. Add Peroxide-Free 1-Methoxynonane init->add_solv add_halide 3. Form Grignard: Dropwise addition of R-X in 1-Methoxynonane add_solv->add_halide react 4. Reaction: Cool to 0°C. Dropwise addition of electrophile add_halide->react quench 5. Quench: Slowly add sat. aq. NH₄Cl react->quench extract 6. Aqueous Work-up: Extract product into organic phase quench->extract purify 7. Isolate & Purify Product extract->purify end_proc End purify->end_proc

Caption: Experimental workflow for a Grignard reaction.

Safety, Handling, and Disposal

Proper handling of 1-methoxynonane is essential for laboratory safety. While it is safer than many volatile ethers, it is still a combustible organic chemical with specific hazards.

Table 2: GHS Hazard Information for 1-Methoxynonane

Pictogram(s) Hazard Statement(s) Precautionary Statement(s)

| 🔥, ☣️ | H226 : Flammable liquid and vapour.H304 : May be fatal if swallowed and enters airways. | P210 : Keep away from heat, sparks, open flames.P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER.P331 : Do NOT induce vomiting. |

Source: GHS data for analogous long-chain hydrocarbons and ethers.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-resistant lab coat. All operations should be conducted in a certified chemical fume hood.[9]

  • Storage : Store 1-methoxynonane in a tightly sealed, air-tight container, preferably under an inert atmosphere (e.g., nitrogen). Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Incompatibilities : Avoid contact with strong oxidizing agents, which can react violently.[9]

  • Disposal : Dispose of waste 1-methoxynonane and contaminated materials in accordance with local, state, and federal regulations for combustible organic solvents.[10] Do not pour down the drain.

Conclusion

1-Methoxynonane presents a compelling case for its adoption as a non-polar aprotic solvent in both academic research and industrial drug development. Its superior safety profile, characterized by a high boiling point and low volatility, combined with its efficacy in key organic transformations, makes it a valuable alternative to traditional ethers and hydrocarbons. By offering enhanced process control and simplifying work-up procedures, 1-methoxynonane can contribute to more efficient, safer, and more sustainable chemical synthesis. As the field of chemistry continues to evolve, the integration of such well-characterized, safer solvents will be paramount to innovation and responsible practice.

References

  • 1-Methoxynonane . LookChem. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . National Center for Biotechnology Information (PMC). [Link]

  • Clinical Significance and Role of Ethers as Anesthetics . Longdom Publishing. (2025). [Link]

  • Functions and Applications of Ethers . CK-12 Foundation. (2012). [Link]

  • SAFETY DATA SHEET - MULTRANOL 6501 . Covestro Solution Center. (2012). [Link]

  • 1-Methoxynonane . PubChem, National Center for Biotechnology Information. [Link]

  • 1-Methoxynonane . Wychem. [Link]

  • Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate . ResearchGate. (2025). [Link]

  • The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory . The Calculated Chemist. (2024). [Link]

  • Methyl nonyl ether . NIST WebBook, National Institute of Standards and Technology. [Link]

  • Replacement strategies for non-green dipolar aprotic solvents . RSC Publishing. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . Master Organic Chemistry. (2012). [Link]

  • Polar Protic and Aprotic Solvents . Chemistry LibreTexts. (2023). [Link]

  • Solvent Solutions: Comparing Extraction Methods for Edible Oils and Proteins in a Changing Regulatory Landscape. Part 7 . ResearchGate. (2025). [Link]

Sources

Application

Application Note: 1-Methoxynonane as an Internal Standard for Advanced Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary In the fields of untargeted volatilomics, food chemistry, and drug development, the selection of an appropriate internal standard (IS) is the linchpin of quantitative accuracy. 1-Methoxynonane (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of untargeted volatilomics, food chemistry, and drug development, the selection of an appropriate internal standard (IS) is the linchpin of quantitative accuracy. 1-Methoxynonane (also known as methyl nonyl ether) has emerged as a highly reliable IS and retention index (RI) marker for Gas Chromatography-Mass Spectrometry (GC-MS). This application note details the physicochemical rationale for selecting 1-methoxynonane, provides a self-validating experimental protocol for Headspace Solid-Phase Microextraction (HS-SPME), and outlines the data interpretation framework necessary for rigorous scientific validation.

Rationale and Chemical Causality: Why 1-Methoxynonane?

The selection of an internal standard cannot be arbitrary; it must be driven by the causality of chemical interactions within the sample matrix and the chromatographic system.

  • Chemical Inertness: Unlike aliphatic alcohols (e.g., 1-nonanol) or aldehydes, 1-methoxynonane is an ether. It does not undergo esterification, transesterification, or oxidation during heated sample preparation or within the GC inlet. This structural stability ensures that the standard's concentration remains absolute throughout the analytical workflow.

  • Phase Partitioning: In HS-SPME, the partitioning of analytes between the liquid matrix, the headspace, and the SPME fiber is dictated by volatility and polarity. 1-Methoxynonane possesses an ideal vapor pressure that allows it to reliably partition into the headspace at standard extraction temperatures (40–60 °C), making it a perfect surrogate for medium-chain volatile organic compounds (VOCs)[1].

  • Mass Spectral Distinctiveness: Aliphatic hydrocarbons heavily populate biological samples and predominantly fragment into ubiquitous m/z 43, 57, and 71 ions. 1-Methoxynonane, however, yields a highly distinct base peak at m/z 45 (the methoxymethyl cation, CH3​-O-CH2+​ ) according to the 2[2]. This allows for clean extraction in Selected Ion Monitoring (SIM) mode without matrix interference.

Physicochemical Properties & Chromatographic Behavior

To successfully integrate 1-methoxynonane into a GC-MS method, researchers must understand its baseline properties. The table below summarizes the critical data required for method programming.

PropertyValueChromatographic Implication
IUPAC Name 1-MethoxynonaneStandardized nomenclature for LIMS tracking.
CAS Number 7289-51-2Unique identifier for procurement[2].
Chemical Formula C10​H22​O Aliphatic ether, ensuring chemical inertness.
Molecular Weight 158.28 g/mol Mid-range mass, ideal for bracketing VOCs[2].
Target Quantifier Ion m/z 45Clean SIM extraction ( CH3​-O-CH2+​ fragment).
Qualifier Ions m/z 71, 89Confirmation of peak purity and identity.

Experimental Workflow

The following diagram illustrates the logical progression of the HS-SPME-GC-MS workflow, emphasizing the critical insertion point of the internal standard to ensure downstream data integrity.

G A Sample Matrix Preparation B Addition of 1-Methoxynonane (IS) A->B C HS-SPME Equilibration B->C D GC-MS Separation C->D E Data Processing & Validation D->E

Workflow for HS-SPME-GC-MS utilizing 1-Methoxynonane as an internal standard.

Detailed Methodologies: A Self-Validating Protocol

A robust protocol must be self-validating. This means the method inherently checks its own assumptions (e.g., lack of matrix interference, fiber saturation) before generating final quantitative data.

Phase 1: Matrix Blank Prescreening (The Validation Step)

While 1-methoxynonane is rare in nature, it is not entirely absent. For example, it has been identified as a naturally occurring compound in the essential oils of specific botanicals like .

  • Prepare a 1.0 g sample of your unspiked matrix in a 20 mL headspace vial.

  • Run the standard GC-MS protocol (detailed below).

  • Validation Check: Extract m/z 45. If a peak appears at the expected retention time of 1-methoxynonane, this IS cannot be used for this specific matrix. If the baseline is clean, proceed to Phase 2.

Phase 2: Standard Preparation
  • Stock Solution: Dissolve 10 mg of high-purity 1-methoxynonane in 1.0 mL of LC-MS grade methanol (10,000 µg/mL). Store at -20 °C.

  • Working Solution: Dilute the stock solution 1:1000 in methanol to create a 10 µg/mL working solution.

Phase 3: Sample Preparation and HS-SPME Extraction

This approach adapts established volatile extraction methodologies[1] to maximize the recovery of the internal standard alongside target analytes.

  • Accurately weigh 1.0 g of homogenized sample (e.g., tissue, biofluid, or food matrix) into a 20 mL headspace vial.

  • Add 1.0 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of organic volatiles in the aqueous phase (salting-out effect), driving them into the headspace.

  • Spike exactly 10 µL of the 1-methoxynonane working solution (10 µg/mL) directly into the liquid phase.

  • Add a magnetic stir bar and seal the vial tightly with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 50 °C for 10 minutes under continuous agitation (250 rpm).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50 °C.

Phase 4: GC-MS Parameters
  • Desorption: Retract the fiber, insert it into the GC injection port, and desorb at 250 °C for 3 minutes in splitless mode.

  • Column: Use a mid-polar column, such as a DB-5MS or ZB-5 (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 40 °C (hold for 3 minutes).

    • Ramp: 5 °C/min to 240 °C.

    • Final hold: 5 minutes at 240 °C.

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Scan range: 35–350 m/z.

Data Interpretation and Relative Quantification

Once the data is acquired, 1-methoxynonane serves as the anchor for your dataset.

Calculating Relative Concentrations: To account for matrix effects and fiber competition, the concentration of unknown volatile compounds ( Cx​ ) is calculated relative to the internal standard ( CIS​ ):

Cx​=(Peak AreaIS​Peak Areax​​)×CIS​

System Validation via Relative Response Factor (RRF): To ensure the SPME fiber is not saturated (which would skew competitive partitioning), run a calibration curve of a known standard (e.g., 1-octanol) spiked alongside a constant concentration of 1-methoxynonane. The RRF should remain linear ( R2>0.99 ) across the expected concentration range. A plateau in the curve indicates fiber saturation, requiring a reduction in sample mass or extraction time.

References

  • Source: National Institute of Standards and Technology (NIST)
  • Balanced Fertilization Enhances the Nutritional Value and Flavor Profile of Tomato Fruits Source: MDPI URL
  • The Chemical Composition of Boswellia occulta Oleogum Resin Essential Oils Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Reactions in 1-Methoxynonane

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition from standard ethereal solvents (like THF or diethyl ether)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition from standard ethereal solvents (like THF or diethyl ether) to high-boiling alternatives. 1-Methoxynonane (methyl nonyl ether) is a specialized, highly lipophilic solvent with a boiling point of 195 °C[1]. It is deployed when forcing conditions are required for unreactive aryl/alkyl halides or high-temperature cross-couplings. However, its unique steric and electronic profile demands strict protocol adjustments to ensure successful initiation, prevent solvent degradation, and isolate the final product.

Section 1: Troubleshooting Guide & Experimental Protocols

Issue 1: Sluggish or Failed Initiation

The Causality: Grignard reagent formation ( R−MgX ) relies on the ether's oxygen lone pairs to coordinate and stabilize the electron-deficient magnesium center. 1-Methoxynonane possesses a long, hydrophobic nonyl chain that sterically hinders the ether oxygen and drastically reduces the polarity of the microenvironment. This increases the activation energy for the initial single-electron transfer (SET) from the magnesium surface to the organic halide.

Self-Validating Protocol: Entrainment Initiation

  • Preparation: Add magnesium turnings (1.2 eq) to a Schlenk flask and flame-dry under high vacuum. Backfill with dry Argon.

  • Solvent Addition: Add anhydrous 1-methoxynonane (sufficient to cover the Mg) and a single crystal of iodine ( I2​ ).

  • Validation Check: Heat the mixture to 60 °C. If the brown iodine color does not fade to colorless within 10 minutes, the Mg surface is not activated. Do not add the bulk halide yet.

  • Intervention (Entrainment): Add 0.05 eq of 1,2-dibromoethane. The reaction of 1,2-dibromoethane with Mg produces ethylene gas and freshly exposes active Mg surfaces.

  • Confirmation: Observe the evolution of ethylene bubbles. Once bubbling ceases and the solution is colorless, begin the slow, dropwise addition of your target halide while maintaining the temperature between 80–100 °C.

Issue 2: Product Contamination via Ether Cleavage

The Causality: At extreme temperatures (approaching the 195 °C boiling point of 1-methoxynonane[1]), Grignard reagents can act as strong bases/nucleophiles and attack the solvent. This C-O bond cleavage is severely exacerbated by trace transition metal impurities (e.g., Cobalt, Nickel, or Iron), which catalyze the homolytic cleavage of the ether into radical intermediates, yielding unwanted alkanes, alkenes, and magnesium alkoxides[2].

Self-Validating Protocol: Temperature & Purity Control

  • Parameter Setting: Maintain reaction temperatures strictly below 150 °C unless the specific cross-coupling explicitly requires higher thermal input.

  • Material Sourcing: Use ultra-high-purity Mg turnings (99.99%) to prevent the introduction of trace cobalt or nickel, which are known to drive ether cleavage[2].

  • Validation Check: Before adding your electrophile, pull a 0.1 mL aliquot, quench with water, and run a rapid GC-MS.

  • Intervention: If the GC-MS trace shows peaks for nonane, nonene, or decane, active ether cleavage is occurring. Immediately lower the reaction temperature by 20–30 °C and verify the metal-purity of your starting materials.

Issue 3: Difficult Solvent Removal During Workup

The Causality: Unlike diethyl ether (BP 34.6 °C) or THF (BP 66 °C), 1-methoxynonane's boiling point of 195 °C[1] prevents standard rotary evaporation. It will remain as a heavy, oily residue mixed with your synthesized product.

Self-Validating Protocol: Chromatographic Isolation

  • Quench: Cool the reaction to 0 °C and quench dropwise with saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer with a volatile non-polar solvent (e.g., hexanes). Dry the combined organic phases over Na2​SO4​ and concentrate under reduced pressure to remove the hexanes.

  • Validation Check: The remaining crude residue will be a viscous oil containing your product and the 1-methoxynonane solvent.

  • Intervention: Load the crude oil directly onto a silica gel column. Elute first with 100% hexanes. 1-Methoxynonane is highly non-polar ( Rf​≈0.9 in hexanes) and will elute rapidly near the solvent front.

  • Product Elution: Once TLC confirms the ether has been completely washed off the column, switch to your optimized polar eluent (e.g., EtOAc/Hexanes) to elute your purified product.

Section 2: Quantitative Data Summaries

Table 1: Solvent Property Comparison for Grignard Reactions

SolventBoiling Point (°C)Relative PolarityWater SolubilityPeroxide RiskPrimary Use Case
Diethyl Ether 34.6LowLowHighStandard Grignard generation
THF 66.0ModerateMiscibleHighBroad-spectrum Grignard & electrophile additions
2-MeTHF 80.2ModerateLowLowScaled manufacturing & green chemistry
1-Methoxynonane 195.0Very LowInsolubleLowHigh-temperature forcing conditions & Kumada couplings

Section 3: Reaction Workflows & Mechanistic Pathways

G N1 Preparation Dry Mg turnings 1-Methoxynonane N2 Initiation Add I2 or 1,2-DBE Heat to 60°C N1->N2 N3 Grignard Formation Add R-X slowly Maintain 80-150°C N2->N3 N4 Reaction Add Electrophile N3->N4 N5 Workup Quench & Extract Hexane Chromatography N4->N5

Caption: Workflow for Grignard reagent generation, reaction, and specialized workup in 1-Methoxynonane.

G N1 R-MgX + 1-Methoxynonane N2 Coordination Complex [R-MgX · O(CH3)(C9H19)] N1->N2 N3 High Temp (>150°C) or Trace Metals (Co, Ni) N2->N3 Catalyzed by N4 Ether Cleavage (C-O Bond Scission) N3->N4 N5 Byproducts: Alkanes, Alkenes, Mg-Alkoxides N4->N5

Caption: Mechanistic pathway of unintended ether cleavage during high-temperature Grignard reactions.

Section 4: Frequently Asked Questions (FAQs)

Q: My chemical supplier catalog lists 1-Methoxynonane as a "Grignard reagent." Is this correct? A: No, this is a documented automated cataloging error found across several vendor databases[3]. 1-Methoxynonane (CAS 7289-51-2) is an aliphatic ether. It is utilized as a high-boiling solvent or reaction medium for Grignard reagents, not as the organometallic compound itself.

Q: Can I use 1-Methoxynonane for Kumada cross-couplings? A: Yes. Its high boiling point makes it an excellent solvent for Nickel- or Palladium-catalyzed Kumada couplings that require temperatures above 100 °C. However, you must carefully monitor the reaction, as Ni and Co catalysts are notorious for promoting C-O bond activation and cleaving ethers at extreme temperatures[2].

Q: Why did my Grignard reagent precipitate out of 1-Methoxynonane upon cooling? A: Grignard reagents exist in a complex Schlenk equilibrium. Because 1-methoxynonane is highly non-polar, the solubility of the resulting organomagnesium halide species is lower than in THF. If precipitation occurs, gently reheat the mixture prior to adding your electrophile, or add 5-10% v/v THF to break up the polymeric magnesium aggregates and restore solubility.

References

  • Title: CAS Common Chemistry - 1-Methoxynonane Source: cas.org URL: [Link]

  • Title: FACTORS INFLUENCING THE COURSE AND MECHANISM OF GRIGNARD REACTIONS. XX. THE CLEAVAGE OF ETHERS BY GRIGNARD REAGENTS IN THE PRESENCE OF COBALTOUS HALIDES Source: pubs.acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of 1-Methoxynonane Stability in Acidic Environments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge: the degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge: the degradation of 1-methoxynonane and similar ether compounds under acidic conditions. Ethers are widely valued for their chemical inertness, making them excellent solvents and protecting groups.[1][2] However, this stability is compromised in the presence of strong acids, leading to cleavage of the C-O bond and undesirable side reactions.[3][4]

This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to the acid-catalyzed degradation of 1-methoxynonane in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the stability of 1-methoxynonane in acidic media.

Q1: Why is 1-methoxynonane susceptible to degradation in acidic conditions?

A1: The degradation of 1-methoxynonane in the presence of acid is a classic example of acid-catalyzed ether cleavage.[4][5] The ether oxygen, with its lone pairs of electrons, acts as a Lewis base and is protonated by a strong acid. This protonation converts the methoxy group (-OCH3) into a much better leaving group (CH3OH), facilitating the cleavage of the carbon-oxygen bond.[2][3]

The subsequent steps depend on the structure of the ether and the reaction conditions. For a primary ether like 1-methoxynonane, the reaction typically proceeds through an SN2 mechanism where a nucleophile attacks the less sterically hindered carbon.[1][6]

Q2: What are the typical products of 1-methoxynonane degradation under acidic conditions?

A2: The primary products of the acid-catalyzed cleavage of 1-methoxynonane are 1-nonanol and a methyl derivative, typically methyl halide if a hydrohalic acid is used.[1] The reaction proceeds as follows:

  • Protonation: The ether oxygen is protonated by the acid (e.g., HBr).

  • Nucleophilic Attack: The conjugate base of the acid (e.g., Br-) acts as a nucleophile and attacks the methyl carbon (the less sterically hindered carbon), displacing 1-nonanol.

The final products are therefore 1-nonanol and bromomethane. If an excess of the strong acid is used, the initially formed 1-nonanol can be further converted to 1-bromononane.[2]

Q3: Which acids are most effective at cleaving ethers like 1-methoxynonane?

A3: Strong hydrohalic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr), are most effective at cleaving ethers.[3][6] Hydrochloric acid (HCl) is generally less reactive and requires more forcing conditions.[5][6] The reactivity trend (HI > HBr > HCl) is due to both the increasing acidity and the increasing nucleophilicity of the corresponding halide ions (I- > Br- > Cl-).[5]

Part 2: Troubleshooting Guides - Practical Solutions for Your Experiments

This section provides actionable steps to address specific problems you might encounter.

Issue 1: My reaction requires acidic conditions, but I'm observing significant degradation of my 1-methoxynonane solvent/reagent.

This is a common dilemma where the desired transformation and the stability of a key component are at odds.

Troubleshooting Steps:

  • Assess the Acidity:

    • Can you use a milder acid? Often, a less corrosive acid might be sufficient to catalyze your desired reaction without aggressively cleaving the ether. Consider alternatives to strong mineral acids, such as organic acids or Lewis acids.

    • Control the Stoichiometry: Use only a catalytic amount of acid if possible, rather than a stoichiometric or excess amount.

  • Lower the Reaction Temperature:

    • Ether cleavage is a thermally activated process.[1][2] Running your reaction at a lower temperature can significantly reduce the rate of degradation while still allowing your desired reaction to proceed, albeit at a slower rate.

  • Minimize Reaction Time:

    • Prolonged exposure to acidic conditions will increase the extent of degradation. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Employ a Carbocation Scavenger:

    • In some cases, the degradation mechanism may involve the formation of carbocation intermediates. The addition of a carbocation scavenger can help to trap these reactive species and prevent further degradation.[7][8] Common scavengers include phenols, thiols, or even certain alcohols.[7][9]

Experimental Protocol: Quenching an Acidic Reaction to Preserve 1-Methoxynonane

This protocol outlines a standard procedure for neutralizing an acidic reaction mixture to prevent further ether degradation during workup.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask in an ice-water bath to slow down any residual reactivity.

  • Dilute with a Non-Polar Solvent: Add an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the reaction mixture.

  • Slowly Add a Weak Base: While stirring vigorously, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Caution: Addition of base can be exothermic and cause frothing.

  • Separate the Layers: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the Aqueous Layer: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Wash the Combined Organic Layers: Wash the combined organic extracts with water and then with brine to remove any remaining inorganic salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

Issue 2: I suspect 1-methoxynonane is degrading, but I'm not sure how to confirm it or identify the byproducts.

Analytical confirmation is key to effective troubleshooting.

Troubleshooting Steps:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile degradation products.[10][11] You can analyze a sample of your reaction mixture (after appropriate workup and dilution) to look for the characteristic mass spectra of 1-nonanol and potentially 1-bromononane (if HBr was used).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide clear evidence of ether cleavage. Look for the appearance of new signals corresponding to the alcohol (-OH) proton and the carbons of 1-nonanol.

  • Thin Layer Chromatography (TLC): While less definitive, TLC can be a quick way to visualize the appearance of new, more polar spots (corresponding to the alcohol) as the reaction progresses.

Data Presentation: Expected Analytical Signatures of Degradation

Compound1H NMR (Key Signals, δ ppm)13C NMR (Key Signals, δ ppm)Mass Spectrum (Key Fragments, m/z)
1-Methoxynonane ~3.3 (s, 3H, -OCH3), ~3.4 (t, 2H, -CH2O-)~59 (-OCH3), ~72 (-CH2O-)158 (M+), 127, 45
1-Nonanol ~3.6 (t, 2H, -CH2OH), broad singlet (-OH)~63 (-CH2OH)144 (M+), 126, 115, 43
1-Bromononane ~3.4 (t, 2H, -CH2Br)~34 (-CH2Br)206/208 (M+), 127, 43

Part 3: Proactive Strategies - Designing Robust Experimental Conditions

The best way to deal with degradation is to prevent it from the outset.

Q4: How can I protect the ether functionality if acidic conditions are unavoidable?

A4: While ethers themselves are often used as protecting groups, in situations where they are part of the core structure and susceptible to cleavage, the options are more limited. The most effective strategy is to reconsider the synthetic route to avoid harsh acidic conditions altogether. However, if this is not feasible, consider the following:

  • Use of Scavengers: As mentioned in the troubleshooting section, acid scavengers can be employed to neutralize excess acid.[12][13] These are typically basic salts or polymers that can be added to the reaction mixture.

  • Alternative Protecting Groups: If the methoxy group in your molecule is acting as a protecting group for an alcohol, you might consider replacing it with a more acid-stable protecting group for that particular step. Silyl ethers, for instance, offer a range of acid stabilities.[14][15]

Visualization: Decision Workflow for Handling Acid-Sensitive Ethers

G start Acidic Reaction Step with 1-Methoxynonane check_necessity Is the acidic condition absolutely necessary? start->check_necessity explore_alternatives Explore alternative, non-acidic reaction pathways. check_necessity->explore_alternatives No proceed Proceed with acidic conditions. check_necessity->proceed Yes check_mildness Can milder acids or catalytic amounts be used? proceed->check_mildness use_milder Optimize with milder acid/lower concentration. check_mildness->use_milder Yes use_strong Strong acid is required. check_mildness->use_strong No optimize_conditions Optimize reaction: lower temperature, shorter time. use_milder->optimize_conditions use_strong->optimize_conditions use_scavenger Consider adding an acid scavenger. optimize_conditions->use_scavenger monitor_degradation Monitor for degradation products (GC-MS, NMR). use_scavenger->monitor_degradation success Successful Reaction: Minimal Degradation monitor_degradation->success Low Degradation failure Significant Degradation: Re-evaluate Strategy monitor_degradation->failure High Degradation failure->explore_alternatives

Caption: Decision-making workflow for experiments involving 1-methoxynonane under acidic conditions.

Visualization: Mechanism of Acid-Catalyzed Ether Cleavage (SN2)

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of 1-Methoxynonane

An in-depth guide for researchers, scientists, and drug development professionals on identifying impurities in 1-Methoxynonane by Gas Chromatography-Mass Spectrometry (GC-MS). Welcome to the technical support guide for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on identifying impurities in 1-Methoxynonane by Gas Chromatography-Mass Spectrometry (GC-MS).

Welcome to the technical support guide for the impurity analysis of 1-Methoxynonane. This resource is designed to provide practical, in-depth answers to common challenges encountered during GC-MS analysis. As professionals in research and drug development, you understand that ensuring the purity of materials is paramount for the safety, efficacy, and quality of the final product.[1][2][3] This guide moves beyond simple protocols to explain the reasoning behind methodological choices, empowering you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Section 1: Getting Started & Method Development

Question: What are the most probable impurities in a sample of 1-Methoxynonane and where do they come from?

Answer: Understanding the synthetic route of 1-Methoxynonane is key to predicting potential impurities. A common synthesis is the Williamson ether synthesis, involving the reaction of nonan-1-ol with a methylating agent in the presence of a base.

Potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Nonan-1-ol: The alcohol precursor.

    • Methanol: Can be present as a reagent or a byproduct, depending on the methylating agent used.

  • Synthesis Byproducts:

    • Dinonyl ether (C₁₈H₃₈O): Formed by the self-condensation of two nonan-1-ol molecules. This will be a much higher boiling point compound.

    • Salts: Non-volatile salts (e.g., sodium iodide if using methyl iodide and sodium hydride) which should be removed during workup but can interfere if sample preparation is inadequate.

  • Reagent-Related Impurities:

    • Impurities from the starting nonan-1-ol or methylating agent.

  • Degradation Products:

    • Peroxides: Ethers are prone to autoxidation in the presence of air and light, forming hydroperoxides. These are generally unstable and may not be directly observed by GC-MS, but can degrade into other species.

    • Nonanal and Nonanoic Acid: Formed from the oxidative cleavage of 1-Methoxynonane or degradation of peroxide intermediates.

  • Extraneous Contaminants:

    • Solvents: Residual solvents from synthesis or purification steps (e.g., THF, Toluene, Dichloromethane).

    • Phthalates or Siloxanes: Plasticizers from lab equipment or column bleed from the GC column, respectively.[4]

Question: What is a good starting point for a GC-MS method to analyze 1-Methoxynonane impurities?

Answer: For method development, the principle of "like dissolves like" is a good starting point for column selection.[5] 1-Methoxynonane is a relatively non-polar ether, so a non-polar to mid-polar column is recommended. A low-bleed 5% phenyl-methylpolysiloxane column is an industry standard and an excellent choice for this application due to its versatility and robustness, especially when coupled with a mass spectrometer.[6][7]

Here is a robust starting protocol:

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, Rxi-5ms)Provides the best balance of resolution, analysis time, and sample capacity for most applications.[5]
Carrier Gas Helium (99.999% purity)Inert and provides good efficiency. Ensure oxygen and moisture traps are installed to prevent column degradation.[4]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Optimal for 0.25 mm ID columns to maintain efficiency across the temperature program.
Injector Split/Splitless
Injector Temp. 250 °CEnsures volatilization of the sample and potential higher-boiling impurities without causing thermal degradation of thermally labile analytes.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the main 1-Methoxynonane peak, which would otherwise obscure nearby impurities.[8]
Injection Vol. 1 µLA standard volume; can be adjusted based on sample concentration.
Oven Program - Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5-10 minThe initial low temperature allows for good separation of volatile impurities. The ramp covers a wide boiling point range, and the final hold ensures that high-boiling compounds like dinonyl ether are eluted from the column.[8]
MS Transfer Line 280 °CShould be at or slightly above the final oven temperature to prevent analyte condensation.
Ion Source Temp. 230 °CA standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI)70 eV
Scan Range m/z 35 - 450A wide enough range to detect the molecular ions of expected impurities and the main component, while excluding low-mass noise from air/water.
Section 2: Data Interpretation

Question: I have a peak in my chromatogram. How do I confirm it is 1-Methoxynonane?

Answer: Confirmation relies on matching both the retention time and the mass spectrum. The molecular weight of 1-Methoxynonane (C₁₀H₂₂O) is 158.28 g/mol .[9][10][11]

Under standard EI conditions, the mass spectrum will exhibit a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): The peak at m/z 158 may be weak or entirely absent, which is common for long-chain aliphatic ethers.[12]

  • Key Diagnostic Ion (Base Peak): The most prominent fragmentation pathway for ethers is α-cleavage (cleavage of the bond adjacent to the oxygen atom). For 1-methoxynonane, this results in the formation of a highly stable, resonance-stabilized oxonium ion at m/z 45 ([CH₂=O⁺-CH₃]).[13] This is typically the base peak and is a strong indicator of a terminal methoxy group.

  • Other Fragments: You may also observe ions corresponding to the loss of alkyl fragments from the nonyl chain, creating a series of peaks separated by 14 amu (-CH₂-). A peak at m/z 127 ([M-31]⁺) corresponding to the loss of a methoxy radical (•OCH₃) is also possible.

Your peak of interest should elute at a consistent retention time and its mass spectrum should match the reference spectrum from a reliable library like NIST.[14][10][11]

Caption: Key fragmentation pathways for 1-Methoxynonane in EI-MS.

Question: I see a peak that tails significantly and has a poor shape. What could it be?

Answer: Poor peak shape, particularly tailing, is often indicative of active compounds containing polar functional groups like hydroxyl (-OH) or carboxyl (-COOH).[15] These groups can interact strongly with any active sites (e.g., exposed silanols) in the injector liner or on the column itself.

In the context of 1-Methoxynonane analysis, likely candidates include:

  • Nonan-1-ol: The unreacted starting material.

  • Nonanoic Acid: A potential degradation product.

These compounds will exhibit poor peak shape on a non-polar column. To confirm their identity, you can:

  • Analyze a Standard: Inject a certified reference standard of the suspected compound to confirm its retention time and mass spectrum.

  • Perform Derivatization: This is a highly effective technique to improve the chromatography of active compounds.[16][17] Silylation (e.g., using BSTFA with 1% TMCS) is a common method that replaces the active hydrogen on the alcohol or acid with a non-polar trimethylsilyl (TMS) group.[18] The resulting TMS-ether or TMS-ester is more volatile and less polar, leading to a sharp, symmetrical peak with a shifted retention time.[19][20]

Section 3: Troubleshooting

Question: My baseline is noisy and rising throughout the run. What's causing this?

Answer: A noisy or rising baseline is typically caused by one of two things: a leak in the system or column bleed.[21]

  • System Leaks: Air (oxygen) leaking into the system, often through a loose fitting or a worn-out septum, will damage the stationary phase of the column at high temperatures, causing it to "bleed."[4] This results in a rising baseline and the characteristic mass spectra of siloxanes (e.g., m/z 73, 207, 281).

    • Solution: Use an electronic leak detector to systematically check all fittings from the injector to the detector.[22] Pay close attention to the septum nut, column fittings, and the connection to the MS transfer line. Replace the septum regularly.

  • Column Bleed: This occurs when the stationary phase of the column degrades and elutes.

    • High Temperatures: Operating the column above its maximum recommended temperature will cause rapid degradation. Always check your column's specifications.[6]

    • Contamination: Non-volatile residues from previous injections can build up at the head of the column. When heated, these residues can cause bleed or appear as ghost peaks.

    • Solution: First, ensure you are operating within the column's temperature limits. If bleed persists, try conditioning the column by holding it at its maximum isothermal temperature for a few hours (with the column disconnected from the MS detector to avoid contaminating the source). If the column is old or heavily contaminated, trim 10-20 cm from the injector end or replace it entirely.[4]

Question: I'm seeing unexpected peaks that are not present in my sample. Where are these "ghost peaks" coming from?

Answer: Ghost peaks are extraneous peaks that can originate from several sources:

  • Septum Bleed: Particles from the injector septum can be cored by the syringe needle and fall into the hot liner, where they outgas and produce broad peaks.

    • Solution: Use high-quality, low-bleed septa. Lower the injector temperature if possible and change the septum regularly.[15]

  • Contaminated Syringe/Solvent: Impurities can be introduced from a dirty syringe or from the solvent used for rinsing or sample dilution.

    • Solution: Run a blank injection of just your solvent to check for purity. Implement a rigorous syringe cleaning protocol.[23]

  • Carryover: High-boiling components from a previous, more concentrated sample can be retained in the injector or at the head of the column and elute slowly in subsequent runs.

    • Solution: Clean the injector liner and run a high-temperature "bake-out" of the oven between sample sets to clean the column.

G start Ghost Peak Detected q1 Inject Solvent Blank start->q1 a1 Peak Present in Blank q1->a1 Yes a2 Peak Absent in Blank q1->a2 No sol1 Source is Solvent or Syringe. Clean syringe, use fresh solvent. a1->sol1 q2 Check Septum Bleed. Lower inlet temp or change septum. a2->q2 sol2 Source is Carryover. Clean inlet liner, bake out column. q2->sol2 Problem Persists

Caption: A decision tree for identifying the source of ghost peaks.

References

  • Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry.Journal of Chromatography B: Biomedical Sciences and Applications.
  • GC Column Selection Guide.Sigma-Aldrich.
  • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry.National Center for Biotechnology Information.
  • CHAPTER 2 Fragmentation and Interpret
  • 1-Methoxynonane | CymitQuimica.CymitQuimica.
  • TROUBLESHOOTING GUIDE.Source Not Available.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.OSTI.GOV.
  • Derivatization Methods in GC and GC/MS.Source Not Available.
  • Application Note: High-Resolution GC-MS Protocol for the Analysis of Impurities in PPG-2 Propyl Ether.Benchchem.
  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages.PubMed.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.Source Not Available.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.Journal of Food and Drug Analysis.
  • Methyl nonyl ether - NIST WebBook.National Institute of Standards and Technology.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.Source Not Available.
  • Guide to GC Column Selection and Optimizing Separ
  • Methyl nonyl ether - NIST WebBook.National Institute of Standards and Technology.
  • Mass Spectrometry: Fragment
  • Mass Spectrometric Analysis...Aliphatic Ethers.ACS Publications.
  • CAS 7289-51-2: 1-methoxynonane.CymitQuimica.
  • The Use of Derivatization Reagents for Gas Chromatography (GC).Sigma-Aldrich.
  • GC Column Types & Selection Guide.Shimadzu.
  • Guide to Choosing a GC Column.Phenomenex.
  • Butane, 1-methoxy- - NIST WebBook.National Institute of Standards and Technology.
  • Selection Guide - GC columns.Trajan Scientific and Medical.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.PubMed.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.Thermo Fisher Scientific.
  • Mass Spectrometry Data Center.NIST.
  • Bulletin 853B Capillary GC Troubleshooting Guide: How to Loc
  • mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram.Doc Brown's Chemistry.
  • 1-Methoxynonane.LookChem.
  • GC Troubleshooting.Stepbio.
  • Chromatography Troubleshooting Guides-Gas Chromatography.Thermo Fisher Scientific.
  • Gas Chromatography Mass Spectrometry.Shimadzu.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 1-Methoxynonane as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry and drug development, the integrity of quantitative analysis hinges on the quality of the reference standards emplo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth technical framework for the validation of 1-methoxynonane as a reference standard, designed for scientists who require a meticulously characterized, high-purity standard for their analytical workflows. We will explore the essential validation parameters, present detailed experimental protocols, and compare the performance of 1-methoxynonane with a commonly used alternative, 1-dodecanol, offering a comprehensive perspective for informed decision-making in your laboratory.

Introduction: The Role of High-Purity Long-Chain Compounds in Analytical Science

Long-chain aliphatic compounds, such as ethers and alcohols, are frequently utilized in various scientific disciplines, including as internal standards in gas chromatography (GC), as tracers in environmental analysis, and as starting materials in chemical synthesis. The accuracy of these applications is directly correlated with the purity and characterization of the reference materials used. 1-Methoxynonane, a nine-carbon alkyl ether, presents itself as a potential reference standard due to its chemical stability and distinct chromatographic behavior.

This guide is structured to provide a robust, scientifically-grounded pathway for the validation of 1-methoxynonane. The methodologies described herein are rooted in the principles outlined by major pharmacopeias and standards organizations, ensuring a high degree of scientific integrity and trustworthiness.

Comparative Analysis: 1-Methoxynonane vs. 1-Dodecanol

The selection of an appropriate reference standard is a critical decision in analytical method development. To provide a practical context for the validation of 1-methoxynonane, we compare it with 1-dodecanol, a long-chain alcohol often used as a reference in gas chromatography and other analytical techniques.

Feature1-Methoxynonane1-DodecanolRationale for Comparison
Chemical Structure C₁₀H₂₂O (Ether)C₁₂H₂₆O (Alcohol)Both are long-chain, oxygenated hydrocarbons with similar molecular weights, making them relevant comparators in chromatographic systems.
Polarity Moderately non-polarMore polar due to the hydroxyl groupThe difference in polarity influences chromatographic retention and potential interactions with the analytical system.
Reactivity Generally inert, but can form peroxides over timeCan undergo esterification and oxidationThe different reactivity profiles impact stability and potential for degradation.
Typical Applications Internal standard in GC, solvent, chemical intermediateInternal standard in GC, surfactant precursor, emulsifierOverlapping applications as GC standards make them direct alternatives in certain analytical scenarios.

This comparison highlights that while both compounds can serve similar purposes, their distinct chemical properties necessitate a thorough and tailored validation process.

The Validation Workflow: A Multi-faceted Approach

The validation of a chemical as a reference standard is a comprehensive process that establishes its identity, purity, and stability. Our proposed workflow is a self-validating system, incorporating orthogonal analytical techniques to provide a high degree of confidence in the final characterization.

Validation Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Stability Evaluation Identity Identity Confirmation NMR 1H and 13C NMR Spectroscopy Identity->NMR MS Mass Spectrometry (GC-MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity Assessment Identity->Purity GC_FID Gas Chromatography (GC-FID) for Organic Impurities Purity->GC_FID KF Karl Fischer Titration for Water Content Purity->KF Stability Stability Evaluation Purity->Stability Accelerated Accelerated Stability (Elevated Temperature) Stability->Accelerated LongTerm Long-Term Stability (Ambient Conditions) Stability->LongTerm Validated Validated Reference Standard Stability->Validated Start Candidate Material: 1-Methoxynonane Start->Identity

Comparative

Comprehensive Comparison Guide: 1D vs. 2D NMR Spectral Assignment Strategies for 1-Methoxynonane

As researchers and drug development professionals scale up the synthesis of aliphatic ethers like 1-Methoxynonane (nonyl methyl ether), the need for rigorous, unambiguous structural characterization becomes paramount. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis of aliphatic ethers like 1-Methoxynonane (nonyl methyl ether), the need for rigorous, unambiguous structural characterization becomes paramount. While traditional 1D NMR spectroscopy remains the workhorse of the analytical laboratory, relying solely on 1D techniques for long-chain aliphatic molecules often leads to overlapping signals and ambiguous assignments.

This guide objectively compares the performance, accuracy, and efficiency of 1D NMR (¹H and ¹³C) versus 2D NMR (COSY, HSQC, HMBC) methodologies for the complete spectral assignment of 1-Methoxynonane. By detailing the causality behind experimental choices, we provide a self-validating protocol to ensure absolute confidence in your structural elucidation workflows.

The Analytical Challenge: Long-Chain Aliphatic Ethers

1-Methoxynonane ( C10​H22​O ) features a polar methoxy headgroup attached to a highly flexible, non-polar nine-carbon aliphatic tail [1]. In standard ¹H NMR spectra acquired in deuterated chloroform ( CDCl3​ ), the terminal methyl and the oxygen-adjacent protons are easily distinguishable. However, the internal methylene protons (C3 to C7) suffer from severe chemical shift overlap (typically manifesting as a massive multiplet between 1.25 and 1.35 ppm) [2].

Comparison of Analytical Approaches
Feature1D NMR (¹H & ¹³C)2D NMR (COSY, HSQC, HMBC)
Resolution of Overlapping Signals Poor (methylene envelope)Excellent (heteronuclear dispersion)
Connectivity Confirmation Inferred via multiplicityDirectly observed via cross-peaks
Acquisition Time Fast (< 15 minutes)Moderate (1–4 hours)
Confidence in Assignment Moderate (ambiguous C3-C7)Absolute (unambiguous mapping)
Best Use Case Routine purity checksDe novo structural elucidation

Experimental Workflow & Self-Validating Protocols

To establish a trustworthy assignment, the analytical workflow must be treated as a self-validating system where each step confirms the integrity of the previous one.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15-20 mg of high-purity 1-Methoxynonane in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: The concentration must be optimized to provide sufficient signal-to-noise (S/N) for ¹³C and 2D experiments without causing viscosity-induced line broadening.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz or 500 MHz using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the aliphatic protons, yielding quantitative integrals [3].

  • ¹³C NMR: Acquire at 100 MHz or 125 MHz with proton decoupling (zgpg30). Set D1 to 2-3 seconds. The terminal methyl and methoxy carbons will relax faster than the quaternary-like internal methylenes, but decoupling ensures sharp singlets.

Step 3: 2D NMR Acquisition (The Validation Layer)

  • COSY (Correlation Spectroscopy): Acquire to map homonuclear ³ JHH​ couplings (e.g., confirming the connectivity between the C1 methylene and the C2 methylene).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate each proton resonance with its directly attached carbon (¹ JCH​ ). This resolves the overlapping ¹H signals by spreading them across the much wider ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range couplings (² JCH​ and ³ JCH​ ). Causality: HMBC is critical for linking the methoxy protons across the ether oxygen to the C1 carbon, definitively proving the ether linkage.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (1-Methoxynonane in CDCl3) OneD 1D NMR Acquisition (1H & 13C) SamplePrep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->TwoD DataProc Data Processing & Fourier Transform OneD->DataProc TwoD->DataProc Validation Cross-Validation & Final Assignment DataProc->Validation

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

Spectral Assignment Data

The following table synthesizes the expected quantitative chemical shifts for 1-Methoxynonane, demonstrating how 2D NMR resolves the ambiguities present in the 1D data [4].

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Key 2D Correlations
-OCH₃ ~3.33Singlet, 3H~58.6HMBC to C1
C1 (-CH₂-O) ~3.36Triplet, 2H~72.9COSY to C2; HMBC to -OCH₃
C2 (-CH₂-) ~1.55 - 1.60Multiplet, 2H~29.7COSY to C1, C3
C3 - C7 (-CH₂-) ~1.25 - 1.35Overlapping Multiplet, 10H~29.3 - 31.9HSQC resolves individual carbons
C8 (-CH₂-) ~1.25 - 1.35Multiplet, 2H~22.7COSY to C9
C9 (-CH₃) ~0.88Triplet, 3H~14.1COSY to C8

Note: Chemical shifts are referenced to residual CHCl3​ at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Mechanistic Insights into Chemical Shifts

The electronegativity of the ether oxygen strongly deshields the adjacent protons and carbons. The methoxy protons (-OCH₃) appear downfield at ~3.33 ppm, while the C1 methylene protons appear at ~3.36 ppm. As the distance from the oxygen increases (C2 through C9), the inductive effect dissipates rapidly, causing the internal methylenes to resonate in the standard aliphatic region (1.25–1.60 ppm), creating the characteristic "methylene envelope" that necessitates 2D HSQC for precise carbon-proton mapping.

Conclusion

While 1D NMR is sufficient for rapid purity assessments of 1-Methoxynonane, it fails to provide unambiguous assignments for the internal aliphatic chain due to severe signal overlap. By integrating a self-validating 2D NMR workflow (COSY, HSQC, and HMBC), researchers can achieve absolute structural certainty. The heteronuclear dispersion provided by HSQC is particularly critical for resolving the C3-C7 methylene envelope, making 2D techniques the superior choice for rigorous structural characterization in drug development and synthetic validation.

References

  • Griesbaum, K., et al. "Reaction Mechanism and in Situ ATR Spectroscopic Studies of the 1-Decene Ozonolysis in Micro- and Semibatch Reactors." ACS Publications,[Link]

  • Royal Society of Chemistry. "Table of Contents - The Royal Society of Chemistry." RSC,[Link]

  • University of Nebraska-Lincoln. "Stereoselective allylation of chiral monoperoxyacetals." UNL Digital Commons,[Link]

Validation

Benchmarking 1-Methoxynonane: A High-Boiling Ether for Advanced Extraction and Organometallic Synthesis

As a Senior Application Scientist, I frequently evaluate solvent systems not just for their theoretical properties, but for their operational robustness in the lab and pilot plant. The transition from discovery chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate solvent systems not just for their theoretical properties, but for their operational robustness in the lab and pilot plant. The transition from discovery chemistry to process scale-up often hits a critical bottleneck: solvent volatility and thermal limitations.

While low-boiling ethers like Tetrahydrofuran (THF) or diethyl ether are the gold standards for solvating organometallic intermediates, their high vapor pressures necessitate pressurized reactors for high-temperature couplings. Conversely, non-polar alkanes like n-nonane offer excellent thermal stability but lack the Lewis basicity required to stabilize metal cations. 1-Methoxynonane (1-MN, CAS 7289-51-2) bridges this gap. Featuring a nonane backbone capped with a methoxy group, it imparts both hydrophobic stability and localized polarity, making it an exceptional candidate for high-temperature synthesis and specialized liquid-liquid extractions[1].

Physicochemical Benchmarking

To objectively evaluate 1-Methoxynonane, we must benchmark it against standard industry solvents. The data below highlights why 1-MN is selected when thermal stability and low aqueous solubility are paramount.

Property1-Methoxynonane (1-MN)Tetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)n-Nonane
Boiling Point (°C) 195[2]66106151
Density (g/cm³) 0.791[2]0.8890.8600.718
Flash Point (°C) 61.6[2]-14-131
LogP 3.38[2]0.451.595.65
Vapor Pressure (25 °C) 0.6 mmHg[2]143 mmHg42.7 mmHg4.3 mmHg
Water Solubility InsolubleMiscible1.1 g/100g Insoluble

Causality Insight: The extended C9 alkyl chain drives the high LogP (3.38) and low density (0.791 g/cm³), ensuring sharp phase separation from water[2]. Meanwhile, the single hydrogen-bond acceptor (the ether oxygen) provides just enough polarity to solvate moderately polar intermediates that would otherwise crash out of pure alkane solvents.

Application 1: Advanced Liquid-Liquid Extraction (LLE)

In downstream processing, recovering lipophilic Active Pharmaceutical Ingredients (APIs) from aqueous fermentation broths often suffers from solvent emulsification or high solvent loss into the aqueous phase. 1-MN’s extreme hydrophobicity and low density drive rapid phase coalescence. Furthermore, its hydrogen-bond acceptor site allows it to selectively pull hydrogen-bond donors (like phenols or alcohols) out of the aqueous phase by forming controlled hydrogen-bonded aggregates, significantly influencing separation selectivity and capacity.

LLE_Workflow Aq Aqueous Feed (Target + Salts) Mix High-Shear Mixing (Mass Transfer) Aq->Mix Solv 1-Methoxynonane (Extraction Solvent) Solv->Mix Sep Phase Separation (Gravity/Centrifuge) Mix->Sep Org Organic Phase (1-MN + Target) Sep->Org Top Layer (ρ=0.79) Waste Aqueous Raffinate (Impurities) Sep->Waste Bottom Layer (ρ>1.0)

Workflow for Liquid-Liquid Extraction using 1-Methoxynonane.

Self-Validating LLE Protocol
  • Phase Preparation: Combine the aqueous feed and 1-MN in a 2:1 volumetric ratio.

  • Equilibration: Apply high-shear mixing for 10 minutes. Causality: The low vapor pressure (0.6 mmHg) prevents reactor over-pressurization during vigorous agitation, a common failure point with diethyl ether[2].

  • Phase Separation: Allow the mixture to settle.

  • System Validation (Trustworthiness Check): Post-separation, verify the aqueous raffinate's volume. Due to 1-MN's near-zero water solubility, the aqueous volume must remain strictly constant. If the volume decreases, an emulsion has formed; validate by adding brine to increase aqueous ionic strength and force coalescence.

  • Recovery: Isolate the top organic layer. Recover the target API via vacuum distillation (requires ~10-20 mbar at 80 °C due to 1-MN's 195 °C boiling point).

Application 2: High-Temperature Organometallic Solvation

The synthesis of sterically hindered organometallic complexes often requires elevated temperatures to overcome high activation energy barriers. Standard Grignard formations in THF are thermally limited by a 66 °C boiling point. 1-Methoxynonane solves this engineering bottleneck. Its ether oxygen provides the requisite Lewis basicity (lone pairs) to coordinate and stabilize the electrophilic magnesium center, while its high boiling point allows reactions to seamlessly transition to high-temperature reflux without solvent exchange[1].

Grignard_Coordination Halide Alkyl Halide (R-X) Grignard Grignard Reagent R-Mg-X Complex Halide->Grignard Mg Magnesium Turnings (Activated) Mg->Grignard Solvent 1-Methoxynonane (High-BP Solvation) Solvent->Grignard O-Lone Pair Coordination Reaction Reaction Grignard->Reaction Thermal Energy

Solvation and high-temperature reaction pathway of Grignard reagents in 1-MN.

Self-Validating Grignard Protocol
  • Solvent Drying & Validation: Titrate the 1-MN solvent for water content via Karl Fischer titration. Critical Check: It must be <50 ppm. If >50 ppm, percolate through activated 4Å molecular sieves. (Note: 1-MN's 195 °C boiling point precludes simple azeotropic distillation).

  • Metal Activation: Suspend magnesium turnings in dry 1-MN under an inert Argon atmosphere. Add a catalytic amount of iodine to clean the Mg surface.

  • Halide Addition: Add the alkyl halide dropwise.

  • Thermal Management (Trustworthiness Check): Monitor the reaction exotherm. Causality: The high heat capacity and boiling point of 1-MN mean it will not auto-reflux to dissipate heat as THF does. Active cooling loops must be validated and engaged prior to halide addition to prevent thermal runaway.

  • Coupling: Elevate the temperature to 120 °C for the subsequent cross-coupling step, maintaining the same solvent environment.

Safety and Chemical Stability

Like all ethers, 1-MN is susceptible to auto-oxidation and peroxide formation upon prolonged exposure to oxygen, though the steric bulk of the nonane chain slightly reduces the rate of radical propagation compared to diisopropyl ether. Standard stabilization with BHT (Butylated hydroxytoluene) is recommended.

Caution in Oxidative Environments: In highly oxidative environments, the methoxy group can actively participate in side reactions. For example, research into the ozonolysis of 1-decene in the presence of methanol yields 1-hydroperoxy-1-methoxynonane as a primary product[3]. This underscores the necessity to avoid 1-MN in unbuffered, ozone-rich environments where the ether linkage may become a reactive site rather than an inert spectator.

References

  • 1-Methoxynonane Chemical Properties and Supply Source: LookChem URL:[Link]

  • Energy and Catalysis Applications (Extraction Solvents) Source: Texas A&M at Qatar Conference 2014 URL:[Link]

  • Reaction Mechanism and in Situ ATR Spectroscopic Studies of the 1-Decene Ozonolysis Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Comparative

Validation of analytical methods for 1-Methoxynonane detection

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying semi-volatile aliphatic ethers. 1-Methoxynonane (CAS: 7289-51-2), a decane-like aliphatic ether, is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying semi-volatile aliphatic ethers. 1-Methoxynonane (CAS: 7289-51-2), a decane-like aliphatic ether, is a critical analyte across multiple disciplines. It serves as a semiochemical biomarker in Drosophila behavioral studies[1], a key constituent in the essential oils of Boswellia occulta[2], and a lipophilic intermediate in drug development.

Because 1-methoxynonane lacks a strong chromophore, traditional UV-Vis or HPLC-UV methods are ineffective. Gas Chromatography (GC) is the gold standard. However, the choice of detector—Mass Spectrometry (MS) versus Flame Ionization Detection (FID)—dictates the method's sensitivity, linear range, and validation trajectory.

This guide provides an objective, data-driven comparison of GC-MS and GC-FID for 1-methoxynonane detection, grounded in the ICH Q2(R2) guidelines for analytical procedure validation[3].

Detector Selection: Causality & Matrix Dynamics

The selection between GC-MS and GC-FID is not arbitrary; it is governed by the thermodynamic properties of the analyte and the complexity of the sample matrix.

  • GC-FID (The Carbon Counter): FID operates by combusting carbon-hydrogen bonds in a hydrogen-air flame, generating ions that produce a measurable current[4]. Because 1-methoxynonane is highly aliphatic, it burns efficiently, yielding an exceptionally broad linear dynamic range. FID is the optimal choice for routine Quality Assurance (QA) of pure synthetic intermediates[5].

  • GC-MS (The Structural Validator): MS utilizes Electron Ionization (EI) to fragment molecules. For aliphatic ethers, the MS detector monitors specific mass-to-charge (m/z) ratios, such as m/z 57 (aliphatic chain) and m/z 45 (methoxy fragment). This spectral fingerprinting allows GC-MS to differentiate 1-methoxynonane from co-eluting matrix interferents, making it mandatory for complex biological samples or oleogum resins[6].

G Start Sample Matrix (1-Methoxynonane) Decision Matrix Complexity? Start->Decision Complex Complex / Trace Levels (Biological, Resins) Decision->Complex High Pure Pure / Routine QA (Synthetic Intermediates) Decision->Pure Low GCMS GC-MS High Selectivity & Structural ID Complex->GCMS GCFID GC-FID High Linearity & Robust Quant Pure->GCFID

Caption: Workflow for selecting the optimal GC detector for 1-Methoxynonane analysis.

Quantitative Data Comparison

When validating an analytical procedure under ICH Q2(R2), the method must be demonstrated as "fit for the intended purpose"[3]. The table below synthesizes the typical validation metrics for aliphatic volatiles using both detectors[6].

Table 1: Comparative Validation Metrics for 1-Methoxynonane

Validation Parameter (ICH Q2)GC-MS (EI-SIM Mode)GC-FIDScientific Causality / Impact
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.5 - 1.0 µg/mLMS offers superior sensitivity via Selected Ion Monitoring (SIM), filtering out background noise[6].
Limit of Quantitation (LOQ) 0.05 - 0.1 µg/mL1.5 - 3.0 µg/mLFID requires a higher mass-on-column to sustain a stable combustion signal above baseline noise.
Linear Dynamic Range 103−104 105−107 FID provides a vastly superior linear range due to direct, non-saturating carbon counting[5].
Specificity High (Spectral ID)Low (RT Only)MS differentiates co-eluting peaks using unique fragmentation patterns; FID relies solely on Retention Time (RT)[4].
Intermediate Precision 2.5 - 5.0% RSD1.0 - 3.0% RSDFID lacks the ionization variability inherent to MS sources, yielding more stable run-to-run peak areas.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. To achieve this, we employ an Internal Standard (IS) methodology. By spiking samples with 1-bromodecane[1] prior to extraction, any systemic errors—such as incomplete extraction recovery, slight variations in split-injection volumes, or minor inlet pressure anomalies—are mathematically neutralized. Both the analyte and the IS signals will fluctuate proportionally, keeping the Analyte/IS peak area ratio constant and trustworthy.

Step-by-Step Methodology: 1-Methoxynonane Quantification

Step 1: Standard & Sample Preparation

  • Stock Solution: Dissolve high-purity 1-methoxynonane in HPLC-grade hexane to create a 1.0 mg/mL primary stock.

  • Internal Standard (IS): Prepare a 0.5 mg/mL solution of 1-bromodecane in hexane.

  • Calibration Curve: Prepare a 6-point calibration curve (e.g., 0.1 to 50 µg/mL) by serially diluting the stock. Spike exactly 10 µL of the IS into every 1 mL of calibration standard and unknown sample.

Step 2: Chromatographic Separation (Causality of Parameters)

  • Column: 30m × 0.25mm × 0.25µm non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5MS).

    • Why? 1-Methoxynonane is highly lipophilic. The primary intermolecular forces governing its retention are dispersion forces (van der Waals). A non-polar column ensures optimal retention and symmetrical peak shapes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Why? Starting at 50°C focuses the highly volatile hexane solvent, allowing it to elute early without band broadening. The 10°C/min ramp provides ideal thermodynamic partitioning to separate 1-methoxynonane from structurally similar homologues like 1-methoxydecane[2].

Step 3: Detection Parameters

  • For GC-MS: Set the transfer line to 250°C and the ion source to 230°C. Operate in Electron Ionization (EI) mode at 70 eV. Use SIM mode targeting m/z 45 and m/z 57 for trace quantification.

  • For GC-FID: Set the detector temperature to 280°C. Maintain hydrogen flow at 30 mL/min and air flow at 300 mL/min for optimal flame stoichiometry.

ICH Q2(R2) Validation Lifecycle

To ensure regulatory compliance, the method must be validated across five core parameters as dictated by the EMA and ICH Q2(R2) guidelines[3].

Validation Phase1 1. Specificity Blank vs Matrix vs Analyte Phase2 2. Range & Linearity Establish Working Range Phase1->Phase2 Phase3 3. Accuracy Spike & Recovery Studies Phase2->Phase3 Phase4 4. Precision Repeatability & Intermediate Phase3->Phase4 Phase5 5. LOD / LOQ Signal-to-Noise Assessment Phase4->Phase5

Caption: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Validation Execution Notes:

  • Specificity: Inject a matrix blank to ensure no endogenous peaks co-elute at the retention time of 1-methoxynonane.

  • Accuracy: Perform spike-recovery studies at 50%, 100%, and 150% of the target concentration. Acceptable recovery for volatile ethers typically ranges from 90% to 110%.

  • Precision: Execute 6 replicate injections of a 100% test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0% for FID and ≤ 5.0% for MS.

References

  • ICH Q2(R2)
  • Source: biologists.
  • Source: researchgate.
  • Source: nih.gov (PubMed)
  • GC-MS or GC-FID?
  • Source: benchchem.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling of 1-Methoxynonane

As a Senior Application Scientist, ensuring the safe and compliant disposal of laboratory chemicals is just as critical as their application in synthesis or assay development. 1-Methoxynonane (also known as methyl nonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of laboratory chemicals is just as critical as their application in synthesis or assay development. 1-Methoxynonane (also known as methyl nonyl ether) is a versatile, moderately high-boiling organic solvent and intermediate used in drug development and materials science[1].

However, like all aliphatic ethers, 1-methoxynonane presents a hidden, progressive hazard: the propensity to form highly explosive hydroperoxides upon prolonged exposure to atmospheric oxygen and light. Proper disposal is not merely about pouring liquid into a waste carboy; it requires a mechanistic understanding of auto-oxidation, rigorous analytical testing, and a self-validating quenching protocol.

Below is the definitive, step-by-step operational guide for the safe handling, peroxide mitigation, and disposal of 1-methoxynonane.

Before initiating any disposal protocol, it is vital to understand the physical parameters that dictate the chemical's behavior in the waste stream. 1-Methoxynonane is a combustible liquid that will float on water, necessitating specific segregation strategies[][3].

PropertyValueOperational Implication
CAS Number 7289-51-2[4]Essential for EHS waste manifesting.
Molecular Formula C10​H22​O [1]Contains no halogens; dictates waste stream routing.
Boiling Point ~195 °C[][5]Low volatility reduces inhalation risk but allows peroxides to concentrate dangerously if evaporated.
Density 0.791 g/cm³[]Less dense than water; will form the top layer in biphasic aqueous waste mixtures.
Flash Point 61.6 °C[5]Classified as a combustible liquid; keep away from open flames and static discharge.

Mechanistic Risk Assessment: The Auto-Oxidation Pathway

The primary danger of 1-methoxynonane disposal is not its baseline toxicity, but its degradation products. The ether linkage (–O–) electronically activates the adjacent carbon atoms ( α -carbons).

When exposed to triplet oxygen ( O2​ ) and ambient light, these α -hydrogens undergo a radical abstraction process. This chain reaction forms alkyl hydroperoxides ( ROOH ). If a researcher attempts to dispose of an old, concentrated, or evaporated bottle of 1-methoxynonane, the mechanical shock of moving the bottle or unscrewing the cap can provide enough activation energy to cause these concentrated peroxides to detonate homolytically.

To mitigate this, all disposal workflows must begin with analytical peroxide testing[6].

Disposal Workflow & Decision Matrix

Do not blindly transfer 1-methoxynonane into a bulk waste container. Follow the logic outlined in the decision matrix below to prevent cross-contaminating bulk waste with explosive peroxides.

G Start 1-Methoxynonane Waste Test Peroxide Test (KI-Starch) Start->Test Decision Peroxide Level? Test->Decision Safe < 25 ppm Decision->Safe Caution 25 - 100 ppm Decision->Caution Danger > 100 ppm / Crystals Decision->Danger Standard Non-Halogenated Waste Safe->Standard Quench Quench (FeSO4) Caution->Quench Quench->Test Retest EHS Evacuate & Call EHS Danger->EHS

Decision matrix for 1-Methoxynonane peroxide testing and safe disposal routing.

Peroxide Action Limits

Quantitative testing dictates the immediate logistical response[6]:

Peroxide ConcentrationSafety StatusRequired Action
< 25 ppm Safe for handlingProceed directly to standard waste consolidation.
25 – 100 ppm Unsafe for bulk disposalExecute the Ferrous Sulfate Quenching Protocol (below).
> 100 ppm (or visible crystals)CRITICAL DANGER Do not move the container. Evacuate the immediate area and contact EHS/Bomb Squad.

Standard Operating Procedure: Testing and Quenching

If your 1-methoxynonane waste tests between 25 and 100 ppm for peroxides, it must be chemically neutralized before it can be legally and safely transferred to the bulk waste stream[7].

We utilize a Ferrous Sulfate ( FeSO4​ ) Quench . Causality: The Fe2+ ion acts as a mild reducing agent. It donates an electron to the unstable peroxide bond, safely cleaving it to form a stable alcohol while oxidizing itself to Fe3+ . This prevents the violent homolytic cleavage associated with peroxide detonation.

Phase 1: Analytical Testing

  • Working behind a blast shield in a fume hood, dip a Potassium Iodide (KI) starch indicator strip into the 1-methoxynonane waste.

  • Wait 15 seconds. If the strip turns dark blue or black, iodine has been generated by the presence of peroxides. Compare the color to the quantitative scale on the test kit to determine the ppm.

Phase 2: The Quenching Protocol

  • Reagent Prep: Prepare a fresh acidic ferrous sulfate solution. Dissolve 60 g of FeSO4​⋅7H2​O and 6 mL of concentrated sulfuric acid ( H2​SO4​ ) in 110 mL of deionized water.

  • The Quench: Slowly add the FeSO4​ solution to the 1-methoxynonane waste while stirring vigorously. Use approximately 10 mL of the ferrous sulfate solution for every 1 L of ether waste.

  • Agitation: Stir for 15–30 minutes to ensure complete biphasic contact between the aqueous reducing agent and the organic ether phase.

Phase 3: The Self-Validating Loop

  • Stop stirring and allow the aqueous and organic layers to separate.

  • Retest: Dip a fresh KI-starch strip into the top organic layer (the 1-methoxynonane).

  • Logic Gate: If the strip turns blue, unquenched peroxides remain; add more FeSO4​ and repeat. If the strip remains colorless, the quench is validated. The system has proven its own safety.

Final Waste Segregation & EHS Handoff

Once validated as peroxide-free (< 25 ppm), 1-methoxynonane must be disposed of following strict EPA and local environmental guidelines[7]:

  • Segregation: Transfer the peroxide-free 1-methoxynonane into a designated "Non-Halogenated Organic Waste" carboy.

  • Incompatibility Warning: Never mix 1-methoxynonane waste with strong oxidizers (e.g., nitric acid, permanganates) or concentrated acidic waste streams, as this can trigger an exothermic fire.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (7289-51-2), and the hazard pictograms for "Flammable/Combustible" and "Health Hazard".

  • Storage: Store the waste carboy in a cool, dark, well-ventilated flammable storage cabinet until EHS collection.

By adhering to this protocol, laboratories ensure operational continuity, protect personnel from catastrophic peroxide detonations, and maintain strict environmental compliance.

Sources

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